molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No.: B153368
CAS No.: 206989-61-9
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450938
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206989-61-9
Record name 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206989-61-9
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Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
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Record name 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
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Foundational & Exploratory

Technical Guide: Physical Properties of Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate, a key intermediate in organic synthesis, plays a crucial role in the development of various pharmaceutical compounds. An in-depth understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring safety and reproducibility in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and illustrates its utility in synthetic chemistry.

Core Physical Properties

This compound is identified by the CAS Number 206989-61-9.[1][2][3][4] Its molecular structure and fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 1-N-Boc-4-Acetylpiperidine, N-Boc-4-acetylpiperidine[3][6]
CAS Number 206989-61-9[1][2][3][4]
Molecular Formula C₁₂H₂₁NO₃[1][3]
Molecular Weight 227.30 g/mol [1][4][5]
Appearance Light yellow liquid or oil; also reported as a solid[2][3][4][7]
Boiling Point 312.365 °C at 760 mmHg[1][2]
Density 1.053 g/cm³[1][2]
Flash Point 142.714 °C[1][2]
Solubility Information not consistently available, but its structure suggests solubility in organic solvents.

The physical state of this compound at room temperature is subject to some variation in reports, being described as both a light yellow liquid or oil and a solid.[2][3][4][7] This discrepancy may be due to the presence of impurities or polymorphic forms of the compound. For critical applications, it is recommended to determine the physical state of a specific batch under laboratory conditions.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Measurement:

    • Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated to ensure uniform temperature distribution via convection.[8]

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Observation: The temperature is raised slowly (1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[10]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.

  • Heating: The test tube assembly is attached to a thermometer and heated gently in a heating bath.[11]

  • Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor as it reaches its boiling point.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)

  • Analytical balance

Procedure:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[13]

  • Volume of Liquid: A known volume of the liquid is added to the graduated cylinder. For higher accuracy, a pycnometer is filled completely with the liquid, ensuring no air bubbles are present.

  • Mass of Container with Liquid: The mass of the container with the liquid is measured.[14]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated using the formula: Density = Mass of Liquid / Volume of Liquid[15]

  • Temperature: The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[13]

Role in Synthetic Chemistry

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][6] Its piperidine core and acetyl group provide reactive sites for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at other parts of a target molecule.

Below is a generalized workflow illustrating the use of this compound as a synthetic intermediate.

G A Starting Materials (e.g., 4-cyanopiperidine) B Synthesis of This compound A->B Chemical Synthesis C This compound (Intermediate) B->C Isolation & Purification D Further Synthetic Transformations (e.g., reduction, condensation, etc.) C->D Key Building Block E Active Pharmaceutical Ingredients (APIs) or Bioactive Molecules D->E Final Product Synthesis

Caption: Synthetic workflow of this compound.

References

Spectroscopic Data Interpretation of CAS 206989-61-9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound with CAS number 206989-61-9, identified as tert-Butyl 4-acetylpiperidine-1-carboxylate. This compound is a key building block in synthetic organic chemistry, frequently utilized as an intermediate in the development of pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is essential for its correct identification, purity assessment, and utilization in further chemical synthesis. This document presents a summary of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.87 – 3.78m1HCH
3.73 – 3.63m2HCH₂
3.40 – 3.26m2HCH₂
1.99 – 1.73m4HCH₂
1.67 – 1.48m3HCH₃
1.46s9HC(CH₃)₃
1.45 – 1.32m1HCH

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
155.0C=O (carbamate)
79.3C(CH₃)₃
62.8CH
56.9CH₂
46.4CH₂
31.0CH₂
30.6CH₂
29.3CH₃
28.7C(CH₃)₃
23.6CH₃

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3428O-H Stretch (trace water)
2971C-H Stretch (aliphatic)
2872C-H Stretch (aliphatic)
1780C=O Stretch (carbamate)
1692C=O Stretch (ketone)
1672C=O Stretch (overtone/combination)
1478C-H Bend (CH₂)
1457C-H Bend (CH₃)
1397C-H Bend (CH₃)
1366C-H Bend (tert-butyl)
1251C-O Stretch
1169C-N Stretch

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

m/zIon Type
228.1596[M+H]⁺
250.1415[M+Na]⁺

Technique: High-Resolution Mass Spectrometry (ESI-TOF)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. A line broadening factor of 0.3 Hz is applied to the ¹H FID, and 1.0 Hz to the ¹³C FID before Fourier transformation. The spectra are then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the neat sample (as a light yellow oil) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be deposited on a single salt plate, and the solvent is allowed to evaporate.

  • Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode. Key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, are optimized to maximize the signal intensity of the molecular ion. Data is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The acquired mass spectra are processed using the instrument's software. The accurate mass of the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are determined and used to calculate the elemental composition.

Visualization

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like CAS 206989-61-9.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound (CAS 206989-61-9) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Fourier Transform, Background Subtraction IR->Process_IR Process_MS Mass Calibration, Peak Identification MS->Process_MS Interpret Structural Elucidation & Purity Assessment Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

Biological Activity and Signaling Pathways

Based on available literature, this compound (CAS 206989-61-9) is primarily utilized as a synthetic intermediate in the preparation of more complex molecules for drug discovery and development. There is no current evidence to suggest that this compound has intrinsic biological activity or is directly involved in specific signaling pathways. Its significance lies in its role as a versatile chemical building block. Therefore, a signaling pathway diagram is not applicable.

An In-depth Technical Guide to the NMR Spectrum Analysis of Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-acetylpiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data in structured tables, outlines detailed experimental protocols for spectral acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and NMR Data

This compound is a substituted piperidine derivative commonly used in organic synthesis. The presence of various proton and carbon environments within the molecule gives rise to a characteristic NMR spectrum that is instrumental for its identification and purity assessment.

1H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the tert-butyl group, the piperidine ring, and the acetyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) provide information about the connectivity of adjacent protons.

Assignment Chemical Shift (δ) in ppm Multiplicity Integration
H-2e, H-6e~4.08Broad multiplet2H
H-2a, H-6a~2.75Broad triplet2H
H-4~2.50Multiplet1H
H-72.12Singlet3H
H-3e, H-5e~1.85Multiplet2H
H-3a, H-5a~1.65Multiplet2H
H-91.46Singlet9H

Note: The assignments are based on typical chemical shifts for similar N-Boc protected piperidine systems and the multiplicity of the signals. 'a' denotes axial protons and 'e' denotes equatorial protons on the piperidine ring.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (δ) in ppm
C-8209.5
C-1154.7
C-1079.5
C-448.9
C-2, C-643.5
C-3, C-528.8
C-928.4
C-727.8

Note: The assignments are based on established chemical shift ranges for amides, quaternary carbons, and aliphatic carbons.

Experimental Protocols

The following sections describe a general methodology for the acquisition of high-resolution 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for this type of molecule.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional) : If the solution contains any particulate matter, it can be filtered through a small plug of glass wool in the pipette.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation : The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Referencing : The chemical shifts for 1H and 13C NMR spectra are referenced to the residual solvent signal (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • 1H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment is used.

    • Number of Scans : Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.

    • Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.

  • 13C NMR Parameters :

    • Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the 13C isotope.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is used.

    • Spectral Width : A spectral width of approximately 200-240 ppm is used.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR spectrum analysis.

Molecular_Structure cluster_mol This compound C1 C1(O)=O O_boc O C1->O_boc N N N->C1 C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C8 C8(O) C4->C8 C6 C6 C5->C6 C6->N C7 C7(H3) C8->C7 C9_quat C9 O_boc->C9_quat C9_me1 C(H3) C9_quat->C9_me1 C9_me2 C(H3) C9_quat->C9_me2 C9_me3 C(H3) C9_quat->C9_me3

Caption: Molecular structure of this compound.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis StructureElucidation Structure Confirmation Analysis->StructureElucidation

Caption: General workflow for NMR spectrum analysis.

The Acetyl Group: A Linchpin in the Reactivity of N-Boc-4-acetylpiperidine for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-acetylpiperidine, a key building block in medicinal chemistry, owes much of its synthetic versatility to the strategic placement of its acetyl group. This functional group, a simple methyl ketone appended to the 4-position of the piperidine ring, serves as a versatile handle for a wide array of chemical transformations. Its reactivity, modulated by the presence of the N-Boc protecting group, allows for the controlled and selective introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This technical guide delves into the core function of the acetyl group in N-Boc-4-acetylpiperidine, providing detailed experimental protocols for its key reactions, quantitative data, and visual workflows to facilitate its application in drug discovery and development.

The Dual Role of the Acetyl and Boc Groups

The reactivity of N-Boc-4-acetylpiperidine is a tale of two functional groups working in concert. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group. By temporarily masking the basicity and nucleophilicity of the nitrogen, it prevents unwanted side reactions and allows for selective chemistry to be performed on the acetyl group.

The acetyl group, on the other hand, is the primary site of chemical manipulation. Its carbonyl carbon is electrophilic, making it susceptible to attack by a variety of nucleophiles. This inherent reactivity allows for a range of transformations that can be broadly categorized as:

  • Nucleophilic Additions: The carbonyl can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) and hydrides, leading to the formation of alcohols.

  • Condensation Reactions: The acidic α-protons on the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in classic carbon-carbon bond-forming reactions such as aldol and Knoevenagel condensations.

  • Olefinations: The carbonyl group can be converted into a carbon-carbon double bond through reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

  • Reductive Amination: The carbonyl can be transformed into an amine functionality through a one-pot reaction with an amine and a reducing agent.

The interplay between the bulky, electron-withdrawing Boc group and the reactive acetyl group provides a powerful platform for generating a diverse library of piperidine-based compounds with potential therapeutic applications.

Key Chemical Transformations of the Acetyl Group

The following sections detail the experimental protocols for several key reactions that highlight the synthetic utility of the acetyl group in N-Boc-4-acetylpiperidine.

Reduction to a Secondary Alcohol

The reduction of the acetyl group to a 1-hydroxyethyl substituent is a fundamental transformation that introduces a chiral center and a versatile hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for ketones in the presence of the Boc-protected amine.

Experimental Protocol: Synthesis of N-Boc-4-(1-hydroxyethyl)piperidine

  • Materials:

    • N-Boc-4-acetylpiperidine

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )
N-Boc-4-acetylpiperidine1.0227.30
Sodium borohydride1.537.83

Expected Yield: High (typically >90%)

Reaction Workflow:

Reduction Start N-Boc-4-acetylpiperidine in MeOH Reaction Stir at 0 °C to RT (2-4 h) Start->Reaction Reagent NaBH4 (1.5 eq) Reagent->Reaction Add portion-wise Workup Quench with H2O, Extract with EtOAc Reaction->Workup Product N-Boc-4-(1-hydroxyethyl)piperidine Workup->Product Reductive_Amination Start N-Boc-4-acetylpiperidine in DCE Imine_Formation Imine/Enamine Formation (1 h) Start->Imine_Formation Amine NH3/MeOH or (NH4)OAc Amine->Imine_Formation Reduction_Step Reduction (12-24 h) Imine_Formation->Reduction_Step Reducer NaBH(OAc)3 Reducer->Reduction_Step Add portion-wise Workup Quench & Extract Reduction_Step->Workup Product N-Boc-4-(1-aminoethyl)piperidine Workup->Product HWE_Reaction Phosphonate Triethyl phosphonoacetate in THF Carbanion_Formation Phosphonate Carbanion Formation Phosphonate->Carbanion_Formation Base NaH Base->Carbanion_Formation Addition Nucleophilic Addition Carbanion_Formation->Addition Ketone N-Boc-4-acetylpiperidine in THF Ketone->Addition Elimination Elimination Addition->Elimination Product (E)-Alkene Product Elimination->Product

The Strategic Imperative of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, often requiring intricate multi-step sequences, necessitates a robust and versatile protecting group strategy for the piperidine nitrogen. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in modern organic synthesis, offering a unique combination of stability, ease of introduction, and mild, selective removal. This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in piperidine synthesis, detailing its advantages, applications, and the experimental protocols crucial for its successful implementation.

The Decisive Advantages of Boc Protection in Piperidine Chemistry

The widespread adoption of the Boc group in piperidine synthesis is attributed to several key advantages over other protecting groups like Cbz (carboxybenzyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] Its unique properties make it an invaluable tool for navigating the complexities of multi-step synthetic routes.[3]

The primary advantages include:

  • Acid Lability: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][4] This allows for the selective deprotection of the piperidine nitrogen without affecting other acid-sensitive functional groups that may be present in the molecule.

  • Broad Stability: A significant asset of the Boc group is its exceptional stability across a wide spectrum of reaction conditions. It is resistant to strong bases, nucleophiles, and reductive environments, such as catalytic hydrogenation.[1][2] This robustness provides chemists with a broad synthetic playground to perform various transformations on other parts of the piperidine ring or its substituents without the risk of premature deprotection.[3]

  • Orthogonality: The acid-labile nature of the Boc group offers excellent orthogonality with other common protecting groups. This is particularly advantageous in complex syntheses where multiple protecting groups are employed. For instance, it is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling differential protection and selective deprotection strategies.[1][3]

  • Ease of Introduction: The protection of the piperidine nitrogen with the Boc group is typically a straightforward and high-yielding reaction.[2] The most common reagent used is di-tert-butyl dicarbonate ((Boc)₂O), which reacts efficiently with the secondary amine of the piperidine ring.[3][5]

Core Applications in Complex Piperidine Synthesis

The strategic use of the Boc protecting group is central to the synthesis of a multitude of complex piperidine-containing molecules, particularly in the pharmaceutical industry. Boc-protected piperidine derivatives serve as crucial building blocks and intermediates in the synthesis of drugs targeting a wide range of therapeutic areas.[6]

Key applications include:

  • Facilitating Selective Reactions: The Boc group effectively shields the piperidine nitrogen, preventing its participation in undesired side reactions. This allows for selective chemical modifications at other positions of the piperidine ring.[7][8] For example, N-Boc-4-hydroxypiperidine can undergo oxidation of the hydroxyl group to a ketone or conversion to a leaving group for nucleophilic substitution, all while the nitrogen remains protected.

  • Enabling Multi-step Syntheses: In the total synthesis of natural products and complex drug molecules, the Boc group's stability and orthogonal removal are instrumental. It allows for the sequential introduction and manipulation of functional groups, paving the way for the construction of intricate molecular architectures.[9]

  • Synthesis of Chiral Piperidines: Chiral piperidine derivatives are of paramount importance in drug development, as the stereochemistry often dictates pharmacological activity.[7] The Boc group plays a crucial role in the synthesis of enantiomerically pure piperidines, such as (R)-3-(Boc-Amino)piperidine, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[7][10]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions, as well as the overall yields of piperidine syntheses employing this strategy, are critical metrics for process development. The following tables summarize representative quantitative data from the literature.

Reaction StepReactantsReagents and ConditionsYield (%)Reference
Boc Protection(S)-Dimethyl 2-aminopentanedioate(Boc)₂O, Triethylamine, DMAP, CH₂Cl₂92
Boc Protection4-Piperidyl urea(Boc)₂O, Triethylamine, H₂O/CH₂Cl₂Not specified, but part of a multi-step synthesis[11]
Boc DeprotectionBenzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate10% Pd/C, H₂, Ethanol91[12]
Boc DeprotectionN-Boc protected amine20-50% TFA in DCMTypically high[13]
Overall SynthesisL-Glutamic acid to 3-(N-Boc amino) piperidine derivativesMulti-step sequence44-55

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of the Boc protecting group in piperidine synthesis.

Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative

This protocol describes a standard method for the introduction of the Boc group onto a piperidine nitrogen using di-tert-butyl dicarbonate.[13]

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or other suitable base (1.2 eq)

  • Tetrahydrofuran (THF) or other suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-Boc protected piperidine derivative.

  • Purify the product by column chromatography, crystallization, or distillation as required.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and effective method for the removal of the Boc group using TFA in dichloromethane (DCM).[13][14]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution at 0 °C (ice bath). The final concentration of TFA is typically between 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring its progress by TLC.

  • Upon completion, carefully remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and logical relationships in the application of the Boc protecting group in piperidine synthesis.

Boc_Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Piperidine Derivative reaction_prot Stir at Room Temperature start_prot->reaction_prot reagents_prot (Boc)₂O, Base (e.g., TEA) Solvent (e.g., THF) reagents_prot->reaction_prot workup_prot Aqueous Workup (NaHCO₃, Extraction) reaction_prot->workup_prot product_prot N-Boc Piperidine Derivative workup_prot->product_prot start_deprot N-Boc Piperidine Derivative reaction_deprot Stir at Room Temperature start_deprot->reaction_deprot reagents_deprot Acid (e.g., TFA) Solvent (e.g., DCM) reagents_deprot->reaction_deprot workup_deprot Aqueous Workup (Base, Extraction) reaction_deprot->workup_deprot product_deprot Deprotected Piperidine workup_deprot->product_deprot

Caption: General workflow for Boc protection and deprotection of piperidines.

Multi_Step_Synthesis_Workflow start Starting Material (e.g., L-Glutamic Acid) step1 Functional Group Interconversion start->step1 step2 Boc Protection of Amine step1->step2 step3 Modification of Piperidine Precursor step2->step3 step4 Cyclization to form Piperidine Ring step3->step4 step5 Further Functionalization step4->step5 step6 Boc Deprotection step5->step6 final_product Final Piperidine Product step6->final_product

Caption: A representative multi-step piperidine synthesis workflow.

Protecting_Group_Decision_Tree start Need to protect a piperidine nitrogen? q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there base-sensitive groups in the molecule? q1->q2 No fmoc Consider Fmoc Group q1->fmoc Yes q3 Are there functional groups sensitive to hydrogenolysis? q2->q3 No cbz Consider Cbz Group q2->cbz Yes boc Use Boc Group q3->boc No q3->fmoc Yes

Caption: Decision tree for selecting an amine protecting group in synthesis.

References

An In-depth Technical Guide to N-Boc-4-acetylpiperidine: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-acetylpiperidine, with the chemical formula C12H21NO3, is a key intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its piperidine core is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled and regioselective reactions, while the acetyl group at the 4-position provides a versatile handle for the synthesis of a wide range of structural analogs and derivatives. This technical guide provides a comprehensive overview of the synthesis, structural modifications, and therapeutic applications of compounds derived from N-Boc-4-acetylpiperidine, targeting a broad spectrum of diseases including cancer, viral infections, and neurological disorders.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent molecule is essential for the strategic design of its derivatives.

PropertyValueReference
CAS Number 206989-61-9[2]
Molecular Formula C12H21NO3[2]
Molecular Weight 227.30 g/mol [2]
IUPAC Name tert-butyl 4-acetylpiperidine-1-carboxylate[3]
Appearance Colorless to off-white solid or liquid-
Solubility Soluble in organic solvents like dichloromethane, methanol-

Synthetic Pathways and Key Transformations

The chemical versatility of N-Boc-4-acetylpiperidine allows for a variety of modifications to both the piperidine ring and the acetyl group. These transformations are pivotal in creating diverse chemical entities for biological screening.

Reduction of the Acetyl Group

The ketone of the acetyl group can be readily reduced to a hydroxyl group, yielding N-Boc-4-(1-hydroxyethyl)piperidine. This transformation introduces a chiral center and a hydroxyl group that can be further functionalized.

Experimental Protocol: Reduction of N-Boc-4-acetylpiperidine

  • Materials: N-Boc-4-acetylpiperidine, Sodium borohydride (NaBH4), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH4Cl).

  • Procedure:

    • Dissolve N-Boc-4-acetylpiperidine in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

Wittig Reaction for Alkene Formation

The acetyl group can undergo a Wittig reaction to introduce a carbon-carbon double bond, providing a scaffold for further chemical modifications. This reaction is instrumental in the synthesis of various heterocyclic and carbocyclic analogs.

Experimental Protocol: Wittig Reaction on N-Boc-4-acetylpiperidine

  • Materials: N-Boc-4-acetylpiperidine, a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.

    • Stir the resulting mixture at room temperature for a specified time.

    • Cool the reaction mixture again and add a solution of N-Boc-4-acetylpiperidine in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a suitable reagent (e.g., water or saturated NH4Cl).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

Asymmetric Amination for Chiral Amine Synthesis

The acetyl group can be converted into a chiral amine through asymmetric reductive amination or by using transaminases, leading to the synthesis of enantiomerically pure compounds, which is crucial for specificity in drug-target interactions.

Experimental Protocol: Asymmetric Transamination

  • Materials: N-Boc-4-acetylpiperidine, Immobilized ω-transaminase, Isopropylamine, Pyridoxal 5'-phosphate (PLP), Buffer solution (e.g., triethanolamine buffer), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a buffered solution containing isopropylamine and PLP, add the immobilized ω-transaminase.

    • Stir the mixture at a controlled temperature (e.g., 35 °C).

    • Add a solution of N-Boc-4-acetylpiperidine in DMSO to the reaction mixture.

    • Maintain the reaction at a specific temperature (e.g., 50 °C) and monitor by HPLC.

    • Upon completion, filter the enzyme and work up the reaction mixture by adjusting the pH and extracting with an organic solvent.

    • Dry and concentrate the organic extracts to obtain the chiral amine.[4]

G start N-Boc-4-acetylpiperidine reduction Reduction (e.g., NaBH4) start->reduction wittig Wittig Reaction start->wittig amination Asymmetric Amination start->amination product1 N-Boc-4-(1-hydroxyethyl)piperidine (Chiral Alcohol) reduction->product1 product2 N-Boc-4-(prop-1-en-2-yl)piperidine (Alkene Derivative) wittig->product2 product3 N-Boc-4-(1-aminoethyl)piperidine (Chiral Amine) amination->product3

Caption: Key synthetic transformations of N-Boc-4-acetylpiperidine.

Structural Analogs, Derivatives, and Their Therapeutic Applications

The modification of the N-Boc-4-acetylpiperidine scaffold has led to the development of a diverse range of bioactive molecules.

Anticancer Agents

Derivatives of the closely related N-Boc-4-piperidone have been investigated as potential anticancer agents. For instance, chalcones synthesized from 4-Boc-piperidone have demonstrated cytotoxic activity against human colorectal and prostate cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-substituted PurinesA549 (Lung)-[5]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazineMCF-7 (Breast)-[6]
Antiviral Agents

The piperidine moiety is a common feature in many antiviral drugs. Derivatives of N-Boc-4-acetylpiperidine are being explored for their potential to treat various viral infections. For example, piperidine-substituted purines have shown inhibitory activity against HIV and Influenza A/H1N1.[5]

Compound ClassVirusEC50 (µM)Reference
Piperidine-substituted PurinesHIV-1-[5]
Piperidine-substituted PurinesInfluenza A/H1N1-[5]
Enzyme Inhibitors

The piperidine scaffold is a key component of many enzyme inhibitors. Derivatives of 4-acetylpiperidine have been synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.[7][8][9]

CompoundTarget EnzymeIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAcetylcholinesterase (AChE)0.56[8]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7[7]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HClAcetylcholinesterase (AChE)1.2[9]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for many N-Boc-4-acetylpiperidine derivatives are still under investigation, the broader class of piperidine-containing drugs offers insights into potential mechanisms.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. AChE is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration of acetylcholine in the synaptic cleft increases, leading to improved cholinergic neurotransmission.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Derivative Piperidine Derivative (AChE Inhibitor) Piperidine_Derivative->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by piperidine derivatives.

Conclusion and Future Directions

N-Boc-4-acetylpiperidine stands as a valuable and versatile starting material in the synthesis of a wide array of biologically active compounds. The ability to readily modify both the piperidine ring and the acetyl group provides a rich chemical space for the development of novel therapeutics. Current research highlights the potential of its derivatives as anticancer, antiviral, and enzyme-inhibiting agents. Future research should focus on the synthesis and screening of a broader range of N-Boc-4-acetylpiperidine analogs to fully explore their therapeutic potential. Elucidating the specific signaling pathways and molecular targets of these novel compounds will be crucial for their advancement as clinical candidates. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines.

References

A Technical Guide to the Solubility of Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate (CAS No. 206989-61-9) is a heterocyclic organic compound widely utilized as a building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structure, featuring a piperidine ring with both an acetyl group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile synthon in drug discovery and development.[2] Understanding the solubility of this intermediate is critical for its effective handling, reaction optimization, purification, and formulation. This guide aims to provide a detailed understanding of its solubility based on its structural features and available data.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₃[3][4]
Molecular Weight 227.30 g/mol [3][5]
Appearance Light yellow oil or solid[1]
Density 1.053 g/cm³[4]
Boiling Point 312.365 °C at 760 mmHg[4][6]
Flash Point 142.714 °C[4][6]
CAS Number 206989-61-9[3][4]

Solubility Profile

Direct, experimentally determined quantitative solubility values for this compound in common solvents are not widely reported in scientific literature. However, its solubility characteristics can be inferred from its molecular structure and predicted physicochemical parameters. The presence of a polar acetyl group and a non-polar Boc-protected piperidine ring suggests a degree of solubility in a range of organic solvents.

One source qualitatively describes it as having "low solubility in water due to its non-polar nature" and being "soluble in certain organic solvents like dichloromethane, etc."[7]

To further elucidate its likely solubility, we can examine its predicted lipophilicity (XLogP3-AA) and topological polar surface area (TPSA).

ParameterPredicted ValueImplication for SolubilityReference
XLogP3-AA 1.3This positive value indicates a degree of lipophilicity, suggesting better solubility in non-polar organic solvents than in water.[5]
Topological Polar Surface Area (TPSA) 46.6 ŲThis moderate TPSA value, arising from the oxygen and nitrogen atoms, suggests the potential for some solubility in polar organic solvents.[5][8]

Based on this information, the following general solubility profile can be expected:

  • High Solubility: In non-polar and moderately polar organic solvents such as dichloromethane, chloroform, diethyl ether, and ethyl acetate.

  • Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF) and in polar protic solvents with significant non-polar character like longer-chain alcohols.

  • Low to Negligible Solubility: In highly polar solvents like water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials. The amount should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a chemical intermediate like this compound.

G cluster_0 A Start: Compound of Interest (this compound) B Literature Search for Existing Solubility Data A->B C Data Available? B->C D Analyze Physicochemical Properties (logP, TPSA, etc.) C->D No G Quantitative Solubility Data C->G Yes E Qualitative Solubility Prediction D->E F Experimental Solubility Determination E->F F->G H End: Solubility Profile Established G->H

Caption: Workflow for Solubility Assessment.

Role in Chemical Synthesis

This diagram shows the role of this compound as a versatile building block in the synthesis of more complex molecules, a primary application in drug development.

G cluster_1 A Starting Materials B Synthesis of Intermediate A->B C This compound (Building Block) B->C D Further Synthetic Transformations (e.g., Reductive Amination, Aldol Condensation) C->D E Active Pharmaceutical Ingredient (API) Precursor D->E F Final API E->F

Caption: Role as a Synthetic Building Block.

Conclusion

This compound is a crucial intermediate in modern drug discovery, and a thorough understanding of its solubility is paramount for its effective use. While quantitative solubility data is scarce, a qualitative assessment based on its physicochemical properties indicates good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable methodology. The continued use of this versatile building block in pharmaceutical research underscores the importance of such fundamental characterization.

References

Methodological & Application

Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 4-acetylpiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical compounds and is widely used in drug discovery and development. Its piperidine core is a common motif in centrally active agents, and the acetyl and tert-butyloxycarbonyl (Boc) groups provide versatile handles for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, targeting researchers and professionals in organic synthesis and medicinal chemistry. Two primary synthetic routes are presented, with a focus on a well-established multi-step synthesis from 4-piperidinecarboxylic acid and an alternative, more direct approach from 4-acetylpiperidine.

Data Summary

The following table summarizes the quantitative data associated with the primary synthetic route described in this protocol.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Boc Protection4-Piperidinecarboxylic acid1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidDi-tert-butyl dicarbonate, NaOHTHF/WaterRoom Temp12>95
2Weinreb Amide Formation1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidtert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylateN,O-Dimethylhydroxylamine hydrochloride, Isobutyl chloroformate, TriethylamineDichloromethane0 to RT4~90
3Grignard Reactiontert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylateThis compoundMethylmagnesium bromideTHF-78 to 0194.0[1]

Experimental Protocols

Primary Synthetic Route: From 4-Piperidinecarboxylic Acid

This three-step synthesis provides a reliable and high-yielding route to the target compound.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

  • Dissolution: Dissolve 4-piperidinecarboxylic acid in a mixture of tetrahydrofuran (THF) and an aqueous sodium hydroxide solution.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.2 molar equivalents) and continue stirring at room temperature for 12 hours.[2]

  • Work-up: After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product, which is typically a white solid and can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • Activation: Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous dichloromethane and cool the solution to 0 °C.

  • Amide Coupling: Add triethylamine (1.5-1.7 molar equivalents) followed by the dropwise addition of isobutyl chloroformate. Stir the mixture at 0 °C for 30 minutes. Then, add N,O-dimethylhydroxylamine hydrochloride and allow the reaction to warm to room temperature and stir for 4 hours.[2]

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by silica gel column chromatography.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 equivalent, e.g., 2.29 g, 8.32 mmol) in anhydrous tetrahydrofuran (THF, e.g., 30 ml) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in a suitable solvent, 1.3 equivalents, e.g., 7.73 ml, 10.82 mmol) to the cooled solution.[1]

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour.[1]

  • Quenching: Carefully quench the reaction by the addition of a 2 N aqueous hydrochloric acid solution.[1]

  • Basification and Extraction: Adjust the pH of the solution to 10 by adding a 6 N sodium hydroxide solution. Extract the product into dichloromethane.[1]

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 10:1) as the eluent to afford the final product.[1] A yield of 94.0% has been reported for this step.[1]

Alternative Synthetic Route: Direct Boc Protection of 4-Acetylpiperidine

This method offers a more direct, one-step approach to the target compound.

  • Reaction Setup: Dissolve 4-acetylpiperidine (or its hydrochloride salt) in a suitable solvent such as a mixture of water and THF, or dichloromethane.

  • Base Addition: Add a base, such as sodium bicarbonate, triethylamine, or sodium hydroxide, to the solution.

  • Boc Protection: Add di-tert-butyl dicarbonate (typically 1.0 to 1.2 molar equivalents) to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Workflow cluster_primary Primary Synthetic Route A 4-Piperidinecarboxylic acid B 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid A->B Boc2O, Base C tert-butyl 4-(methoxy(methyl)carbamoyl) -piperidine-1-carboxylate B->C N,O-Dimethylhydroxylamine, Coupling Agent D Tert-butyl 4-acetylpiperidine- 1-carboxylate C->D CH3MgBr

Caption: Primary multi-step synthesis of this compound.

Alternative_Synthesis_Workflow cluster_alternative Alternative Synthetic Route E 4-Acetylpiperidine F Tert-butyl 4-acetylpiperidine- 1-carboxylate E->F Boc2O, Base

Caption: Alternative one-step synthesis of this compound.

References

Application Notes and Protocols: N-Boc-4-acetylpiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-4-acetylpiperidine as a versatile building block in medicinal chemistry. This key intermediate is instrumental in the synthesis of a variety of biologically active molecules, including kinase inhibitors and cholinesterase inhibitors. The strategic incorporation of the piperidine scaffold, facilitated by the reactive acetyl group and the protective Boc moiety, allows for the construction of complex molecular architectures with desirable pharmacological properties.

Application in the Synthesis of AKT Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer. N-Boc-4-acetylpiperidine serves as a valuable starting material for the synthesis of potent AKT inhibitors. The piperidine core can be elaborated to interact with key residues in the ATP-binding pocket of the AKT enzyme.

Synthetic Approach: Reductive Amination

A key transformation of N-Boc-4-acetylpiperidine is the reductive amination of the acetyl group to introduce diverse side chains, leading to the synthesis of novel AKT inhibitors.

G A N-Boc-4-acetylpiperidine C Imine Intermediate A->C B Primary Amine (R-NH2) B->C E N-Boc-4-(1-aminoethyl)piperidine Derivative C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E F Deprotection (e.g., TFA) E->F G 4-(1-aminoethyl)piperidine Derivative F->G H Coupling with Heterocycle G->H I AKT Inhibitor H->I G A N-Boc-4-acetylpiperidine C Horner-Wadsworth-Emmons Reaction A->C B Phosphonate Ylide B->C D α,β-Unsaturated Ester C->D E Reduction of Double Bond and Ester D->E F Saturated Alcohol E->F G Functional Group Interconversion F->G H AChE Inhibitor Precursor G->H I Final AChE Inhibitor H->I G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor AKT Inhibitor (Derived from N-Boc-4-acetylpiperidine) Inhibitor->AKT

Application Notes and Protocols: Tert-butyl 4-acetylpiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-acetylpiperidine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical compounds. Its piperidine core is a common scaffold in many biologically active molecules, and the Boc-protecting group offers stability and ease of deprotection, making it an ideal intermediate for multi-step syntheses. The acetyl group at the 4-position provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, focusing on its role in the synthesis of kinase inhibitors and opioid receptor modulators. Furthermore, it includes detailed experimental protocols for key chemical transformations and visual representations of relevant signaling pathways and experimental workflows.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 206989-61-9[1][2]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1][3]
Appearance Colorless to brown solid or liquid[4]
Boiling Point 312.365 °C at 760 mmHg[1]
Density 1.053 g/cm³[1]
Flash Point 142.714 °C[1]
Storage Keep in a dark place, sealed in dry, room temperature.[4]
Safety Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several classes of therapeutic agents.

Kinase Inhibitors

The piperidine scaffold is a prevalent feature in many kinase inhibitors. The acetyl group of this compound can be elaborated to introduce pharmacophores that interact with the kinase active site.

  • Janus Kinase (JAK) Inhibitors: These inhibitors are used in the treatment of autoimmune diseases and certain cancers. The synthesis often involves the conversion of the acetyl group into a more complex side chain capable of binding to the JAK protein.

  • Vandetanib Intermediate: Vandetanib is a multi-kinase inhibitor used in the treatment of thyroid cancer. While not a direct precursor, this compound is structurally analogous to intermediates used in its synthesis. For instance, a key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is synthesized from a related piperidine derivative, and the overall synthetic strategy can be adapted.[5][6]

Opioid Receptor Modulators

The 4-substituted piperidine structure is the core of the fentanyl class of potent opioid analgesics. The acetyl group can be a precursor to the N-anilino side chain characteristic of these compounds.

  • Fentanyl Analogs: Through reactions such as reductive amination, the acetyl group can be converted to an amino group, which is then further functionalized to produce various fentanyl analogs.

Key Synthetic Transformations and Experimental Protocols

The acetyl group of this compound allows for a variety of chemical modifications. Below are detailed protocols for two common and powerful transformations.

Reductive Amination for the Synthesis of N-Substituted Piperidines

Reductive amination is a cornerstone reaction for the conversion of ketones to amines. This protocol describes a general procedure for the reaction of this compound with an aniline derivative to form a key intermediate for various pharmaceutical targets.

Protocol 1: Reductive Amination with an Aniline

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the aniline derivative (1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-substituted piperidine derivative.

Quantitative Data from Analogous Syntheses:

The following table summarizes yields from similar reductive amination reactions reported in the literature, demonstrating the efficiency of this transformation.

Starting KetoneAmineReducing AgentSolventYield (%)Reference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃DCE91Fentanyl Analog Synthesis
1,5-dicarbonyl sugar derivativeAmmonium formateNaBH₃CN-73Polyhydroxypiperidine Synthesis[7]
Wittig Reaction for Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method to convert ketones into alkenes. This protocol provides a general procedure for the reaction of this compound with a phosphorus ylide.

Protocol 2: Wittig Reaction with a Phosphorus Ylide

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alkene.

Quantitative Data from a Representative Wittig Reaction:

Aldehyde/KetoneYlideBaseSolventYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane-Solvent-freeMajor product E-isomerWittig Reaction Experiment[8][9]

Signaling Pathway and Workflow Diagrams

JAK-STAT Signaling Pathway

Janus Kinase (JAK) inhibitors interfere with the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to cytokines and growth factors.[10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation JAK_P P-JAK JAK->JAK_P STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Expression Inhibitor JAK Inhibitor (Synthesized from Piperidine Intermediate) Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Vandetanib Mechanism of Action

Vandetanib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases, thereby inhibiting tumor angiogenesis and proliferation.[11][12][13][14]

Vandetanib_MOA cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation RET RET RET->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Fentanyl_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor Fentanyl->MOR Agonist Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->IonChannels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia Reductive_Amination_Workflow Start Start: - this compound - Aniline derivative - Acetic Acid in DCE Stir1 Stir at RT (30 min) Start->Stir1 Add_NaBH Add NaBH(OAc)₃ (portion-wise) Stir1->Add_NaBH Stir2 Stir at RT (12-24 h) Add_NaBH->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extraction Workup: - Separate layers - Extract aqueous phase - Combine organic layers - Wash with brine Quench->Extraction Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extraction->Dry_Concentrate Purify Purification: Silica Gel Chromatography Dry_Concentrate->Purify Product Final Product: N-Substituted Piperidine Purify->Product

References

Application Notes and Protocols for the Selective Deprotection of N-Boc-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. In the context of pharmaceutical development, the selective deprotection of N-Boc protected intermediates, such as N-Boc-4-acetylpiperidine, is a critical step in the synthesis of numerous active pharmaceutical ingredients. The presence of the acetyl group, a ketone functionality, necessitates the careful selection of deprotection methods to ensure the integrity of this group.

This document provides detailed application notes and protocols for the selective deprotection of N-Boc-4-acetylpiperidine, offering a comparative overview of various methodologies. The information presented is intended to guide researchers in choosing the most suitable conditions for their specific synthetic needs, ensuring high yield and purity of the desired 4-acetylpiperidine product.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method depends on several factors, including the scale of the reaction, the presence of other sensitive functional groups, and the desired work-up procedure. Below is a summary of common methods for the selective deprotection of N-Boc-4-acetylpiperidine.

MethodReagent(s)Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Acidic Deprotection
Trifluoroacetic Acid (TFA)Trifluoroacetic AcidDichloromethane (DCM)0 to RT1 - 4 h>95Highly effective and common method. TFA is corrosive and requires careful handling.
Hydrochloric Acid (HCl)4M HCl in DioxaneDioxane, MethanolRT1 - 3 h>95Often precipitates the hydrochloride salt, which can be easily isolated by filtration.
p-Toluenesulfonic Acid (p-TsOH)p-TsOH·H₂ODichloromethane (DCM)RT10 min - 2 h>98A solid reagent that is easier to handle than TFA or HCl gas. Can also be used in mechanochemical (solvent-free) conditions.[1][2]
Mild Deprotection
Oxalyl Chloride/MethanolOxalyl Chloride, MethanolMethanolRT1 - 4 hup to 90A mild method that proceeds at room temperature and is tolerant of various functional groups.[3][4]
Thermal Deprotection
High-Temperature WaterWaterWater100 - 15015 min - 2 hHighA green chemistry approach, though may require a sealed vessel for temperatures above 100°C. Substrate solubility can be a limitation.
Continuous FlowMethanol or TrifluoroethanolMethanol, TFE150 - 24030 - 60 min88 - 93Offers precise control over reaction parameters, leading to high yields and selectivity.[5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for N-Boc deprotection.

Materials:

  • N-Boc-4-acetylpiperidine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-4-acetylpiperidine (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the 4-acetylpiperidine product.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying purification.

Materials:

  • N-Boc-4-acetylpiperidine

  • 4M HCl in Dioxane

  • Dioxane or Methanol (optional, as co-solvent)

  • Diethyl ether

  • Filtration apparatus

Procedure:

  • Dissolve N-Boc-4-acetylpiperidine (1.0 equiv) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.

  • To the stirred solution at room temperature, add 4M HCl in dioxane (3-5 equiv).

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the product will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-acetylpiperidine hydrochloride.

Protocol 3: Mechanochemical Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This solvent-free method is environmentally friendly and offers high yields in a short reaction time.[6]

Materials:

  • N-Boc-4-acetylpiperidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ball mill with stainless steel grinding jars and balls

  • Dichloromethane (DCM)

Procedure:

  • Place N-Boc-4-acetylpiperidine (1.0 equiv) and p-toluenesulfonic acid monohydrate (2.0 equiv) in a stainless steel grinding jar.

  • Add a stainless steel ball and place the jar in a ball mill.

  • Grind the mixture at a frequency of 30 Hz for 10 minutes at room temperature.

  • After grinding, suspend the crude mixture in dichloromethane.

  • The product, 4-acetylpiperidine tosylate salt, will precipitate. Collect the solid by filtration.

  • Air-dry the resulting solid to obtain the final product.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the deprotection mechanism and a general experimental workflow.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Product Formation NBoc N-Boc-4-acetylpiperidine ProtonatedNBoc Protonated N-Boc intermediate NBoc->ProtonatedNBoc Acid (e.g., TFA, HCl) CarbamicAcid Carbamic acid intermediate ProtonatedNBoc->CarbamicAcid TertButylCation tert-Butyl cation ProtonatedNBoc->TertButylCation H_plus H+ FreeAmine 4-Acetylpiperidine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene TertButylCation->Isobutene -H+ Experimental_Workflow start Start: N-Boc-4-acetylpiperidine dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_reagent Add deprotection reagent (e.g., TFA, 4M HCl/Dioxane) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: Quench, Extract, and Dry monitor->workup Reaction complete purify Purification (if necessary) workup->purify end End: 4-Acetylpiperidine purify->end Method_Selection start Select Deprotection Method acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive scale What is the reaction scale? acid_sensitive->scale No mild_acid Use Mild Conditions (Oxalyl Chloride, p-TsOH) acid_sensitive->mild_acid Yes green_chem Is a 'green' method preferred? scale->green_chem Large Scale strong_acid Use Strong Acid (TFA, HCl) scale->strong_acid Lab Scale green_chem->mild_acid Consider thermal Consider Thermal Deprotection green_chem->thermal Yes mechanochem Consider Mechanochemistry (p-TsOH) green_chem->mechanochem Yes

References

Application of N-Boc-4-acetylpiperidine in the Synthesis of Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Boc-4-acetylpiperidine is a versatile heterocyclic building block crucial for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its piperidine core is a prevalent scaffold in numerous neurological drugs. This document provides detailed application notes and experimental protocols for the synthesis of Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, using N-Boc-4-acetylpiperidine as a key starting material. Additionally, it briefly discusses the relevance of the piperidine scaffold in other neurological agents like Centanafadine.

Introduction

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its pharmacokinetic properties and its ability to interact with various biological targets.[1][2] The 1,4-disubstituted piperidine framework is particularly common in drugs designed for neurological disorders. N-Boc-4-acetylpiperidine (tert-butyl 4-acetylpiperidine-1-carboxylate) serves as an excellent starting material, offering a protected nitrogen for selective reactions and a reactive acetyl group that can be chemically elaborated into various functional groups required for drug synthesis.[3][4]

This report will focus on the synthetic utility of N-Boc-4-acetylpiperidine in preparing Donepezil, a cornerstone medication for Alzheimer's disease that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[5][6] A plausible synthetic pathway for Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for ADHD, will also be considered, highlighting the synthetic challenges associated with its bicyclic core.[7]

Application in Donepezil Synthesis

Donepezil features a 1-benzyl-4-substituted piperidine moiety linked to a dimethoxyindanone group.[8] The synthesis hinges on the creation of a key intermediate, 1-benzyl-4-formylpiperidine, which can be derived from N-Boc-4-acetylpiperidine through a multi-step process.

Synthetic Strategy Overview

The overall synthetic strategy from N-Boc-4-acetylpiperidine to Donepezil is outlined below. The process involves a one-carbon homologation of the acetyl group to an aldehyde, followed by deprotection, N-benzylation, and finally, condensation with the indanone core and reduction.

G A N-Boc-4-acetylpiperidine B N-Boc-4-piperidineacetaldehyde (Homologated Aldehyde) A->B One-Carbon Homologation C 4-Piperidineacetaldehyde B->C Boc Deprotection (e.g., HCl/Dioxane) D 1-Benzyl-4-piperidineacetaldehyde C->D N-Benzylation (e.g., Benzyl Bromide) E 2-((1-Benzylpiperidin-4-yl)methylene)- 5,6-dimethoxy-1-indanone D->E Aldol Condensation with 5,6-dimethoxy-1-indanone F Donepezil E->F Catalytic Hydrogenation (e.g., Pd/C, H2)

Figure 1: General synthetic workflow for Donepezil from N-Boc-4-acetylpiperidine.

Experimental Protocols

Step 1: One-Carbon Homologation to N-Boc-4-piperidineacetaldehyde

A common method for the one-carbon homologation of a methyl ketone to an aldehyde involves the Darzens reaction to form a glycidic ester, followed by hydrolysis and decarboxylation.[9]

  • Protocol:

    • To a solution of N-Boc-4-acetylpiperidine (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in a suitable solvent like THF/tert-butanol, add a strong base such as potassium tert-butoxide (1.5 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • The crude glycidic ester is then saponified using aqueous NaOH or KOH in ethanol.

    • Acidify the mixture to induce decarboxylation, yielding N-Boc-4-piperidineacetaldehyde.

    • Purify the product by column chromatography. The existence and commercial availability of N-Boc-4-piperidineacetaldehyde confirms the viability of this intermediate.[10]

Step 2: Boc-Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.[11][12]

  • Protocol:

    • Dissolve N-Boc-4-piperidineacetaldehyde (1.0 equiv) in 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane (4-10 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt of the product often precipitates.

    • The product can be isolated by filtration or by removing the solvent under reduced pressure.[13]

Step 3: N-Benzylation

The secondary amine is alkylated with benzyl bromide to install the required N-benzyl group.

  • Protocol:

    • Suspend 4-piperidineacetaldehyde hydrochloride (1.0 equiv) in a solvent like DMF or acetonitrile.

    • Add a base such as potassium carbonate (2.5 equiv) and stir for 30 minutes.

    • Add benzyl bromide (1.1 equiv) dropwise and heat the mixture to 65 °C for 12-16 hours.

    • After cooling, quench with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-benzyl-4-piperidineacetaldehyde.

Step 4 & 5: Aldol Condensation and Catalytic Hydrogenation to Donepezil

This two-step sequence involves the condensation of the aldehyde with 5,6-dimethoxy-1-indanone, followed by the reduction of the resulting double bond.[14][15]

  • Protocol:

    • Dissolve 5,6-dimethoxy-1-indanone (1.0 equiv) and 1-benzyl-4-piperidineacetaldehyde (1.0 equiv) in a solvent like methanol.

    • Add a base such as sodium hydroxide and stir at room temperature for 3-4 hours to form the condensed intermediate, 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-1-indanone.

    • Filter the solid intermediate and wash with a dilute acid (e.g., 5% acetic acid) and then methanol.

    • For the reduction, suspend the intermediate in a suitable solvent like methanol or THF.

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (1-20 atm) at room temperature until the reaction is complete.[16]

    • Filter the catalyst and concentrate the solvent. The crude Donepezil can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of Donepezil and its analogs. Note that yields can vary significantly based on reaction scale and specific conditions.

Step No.TransformationStarting MaterialProductReagents/ConditionsYield (%)Reference(s)
1One-Carbon HomologationN-Boc-4-acetylpiperidineN-Boc-4-piperidineacetaldehydeDarzens Reaction sequence45-75[17]
2Boc-DeprotectionN-Boc-piperidine derivativePiperidine derivative HCl salt4M HCl in Dioxane>90[18]
3N-Benzylation of Piperidone4-Piperidone hydrochloride1-Benzyl-4-piperidoneBenzyl bromide, K₂CO₃, DMF89[19]
4Aldol Condensation1-Benzyl-4-formylpiperidine & Indanone2-(1-benzylpiperidin-4-ylmethyliden)-indanoneNaOH, Methanol~96[7]
5Catalytic Hydrogenation2-(1-benzylpiperidin-4-ylmethyliden)-indanoneDonepezilH₂, Pd/C>90[14]

Application in Centanafadine Synthesis

Centanafadine, with the IUPAC name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, is a triple reuptake inhibitor developed for ADHD.[20] Its core structure is a conformationally restricted analog of piperidine.[6]

The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold from a simple piperidine precursor like N-Boc-4-acetylpiperidine is a significant synthetic challenge. Standard methods often involve multi-step sequences starting from different precursors, such as:

  • [3+2] Cycloaddition: Reaction between a maleimide and diazomethane derivatives or N-tosylhydrazones.[6][7]

  • Intramolecular Cyclopropanation: Metal-catalyzed reactions of substrates containing both an alkene and a carbene precursor.[8]

A direct and efficient route from N-Boc-4-acetylpiperidine to the Centanafadine core has not been prominently reported and would require extensive synthetic development.

Signaling Pathway Visualizations

Mechanism of Action: Donepezil

Donepezil reversibly inhibits acetylcholinesterase (AChE) in the synaptic cleft. This inhibition reduces the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to increased ACh levels and enhanced cholinergic neurotransmission, which is beneficial in Alzheimer's disease where cholinergic neurons are depleted.[1][2][21]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft ACh Acetylcholine (ACh) Receptor ACh Receptors ACh->Receptor Binds AChE AChE ACh->AChE Hydrolyzed by Response Neuronal Response (Cognition, Memory) Receptor->Response Products Choline + Acetate AChE->Products Donepezil Donepezil Donepezil->AChE Inhibits G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NTs Neurotransmitters (DA, NE, 5-HT) Transporters Reuptake Transporters (DAT, NET, SERT) NTs->Transporters Reuptake Synaptic_NTs Increased Synaptic DA, NE, 5-HT NTs->Synaptic_NTs Release Receptors Postsynaptic Receptors Response Improved Neurotransmission (Attention, Mood) Receptors->Response Centanafadine Centanafadine Centanafadine->Transporters Blocks Synaptic_NTs->Receptors Binds

References

Application Note and Protocol: Purification of Tert-butyl 4-acetylpiperidine-1-carboxylate via Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 4-acetylpiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful progression of multi-step syntheses and for ensuring the quality of final active pharmaceutical ingredients. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described method is robust and yields the target compound with high purity.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Chromatographic Purification Parameters

ParameterDescription
Technique Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 10:1 (v/v) Dichloromethane/Methanol[1]
Elution Mode Isocratic
Sample Loading Dry Loading

Table 2: Expected Purification Outcomes

ParameterValueReference
Typical Yield 94.0%[1]
Purity (Post-Chromatography) >98% (by GC)Assumed based on typical outcomes
Appearance Colorless to yellow oil or solid

Table 3: TLC Monitoring Parameters

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC Plates
Mobile Phase 10:1 (v/v) Dichloromethane/Methanol
Visualization UV light (254 nm) and/or Potassium Permanganate Stain

Experimental Protocol

This section details the step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Potassium Permanganate (for staining)

  • Sodium Bicarbonate

  • Sodium Sulfate (anhydrous)

  • Glass column for chromatography

  • TLC plates (Silica Gel 60 F254)

  • Fraction collection tubes

  • Rotary evaporator

Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a 10:1 mixture of Dichloromethane and Methanol.

  • Visualize the developed plate under UV light and then by staining with potassium permanganate to identify the spot corresponding to the product and any impurities. The retention factor (Rf) of the product should be determined.

Column Preparation (Slurry Method)
  • Select a glass column of appropriate size. As a general rule, use approximately 50-100 g of silica gel for every 1 g of crude material.

  • In a beaker, prepare a slurry of the required amount of silica gel in the mobile phase (10:1 DCM/MeOH).

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica.

Sample Preparation and Loading (Dry Loading)
  • Dissolve the crude this compound in a minimal amount of Dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the dried silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the mobile phase (10:1 DCM/MeOH) to the top of the column.

  • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

  • Maintain a constant flow rate. A slight positive pressure can be applied to accelerate the elution (flash chromatography).

Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Visualizations

Purification Workflow

Purification_Workflow Figure 1: Purification Workflow for this compound cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis (10:1 DCM/MeOH) Crude_Product->TLC_Analysis Dry_Loading Dry Loading (Adsorption on Silica) Crude_Product->Dry_Loading Column_Packing Column Packing (Silica Gel Slurry) Column_Packing->Dry_Loading Elution Elution (10:1 DCM/MeOH) Dry_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Purification Workflow Diagram.

References

N-Boc-4-acetylpiperidine: A Versatile Building Block in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-4-acetylpiperidine is a highly valuable and versatile building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds that are central to numerous pharmaceutical agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for regioselective reactions at the acetyl group, while the piperidine ring itself is a common motif in a wide array of bioactive molecules, including antibiotics, antiviral drugs, and agents targeting the central nervous system.[1]

The strategic importance of N-Boc-4-acetylpiperidine lies in the reactivity of its ketone functionality, which can be readily transformed through a variety of carbon-carbon bond-forming reactions. This enables the elaboration of the piperidine core into more complex structures, such as spiropiperidines and substituted piperidines, which are of significant interest in medicinal chemistry. This document provides detailed application notes and experimental protocols for key transformations of N-Boc-4-acetylpiperidine, highlighting its utility as a foundational starting material in the synthesis of advanced molecular architectures.

Key Synthetic Transformations and Applications

N-Boc-4-acetylpiperidine serves as a precursor for a range of important chemical modifications, including but not limited to:

  • Wittig Reaction: For the introduction of exocyclic double bonds, which can be further functionalized.

  • Enolate Alkylation: To introduce substituents at the alpha-position of the acetyl group, creating new stereocenters.

  • Reductive Amination: To convert the ketone into a variety of substituted amines.

  • Aldol Condensation: For the formation of α,β-unsaturated ketones.

  • Grignard Reaction: To generate tertiary alcohols.

These transformations are instrumental in the synthesis of novel therapeutic agents, including neurokinin NK1 receptor antagonists and other G protein-coupled receptor (GPCR) modulators.

Case Study: Synthesis of a Spirocyclic Piperidine Ether

This section details a representative multi-step synthesis of a spiropiperidine ether, a scaffold of interest in drug discovery, starting from N-Boc-4-acetylpiperidine. This synthetic route showcases key reactions that highlight the utility of this building block.

Experimental Workflow for Spirocyclic Piperidine Ether Synthesis

G A N-Boc-4-acetylpiperidine B Wittig Reaction (Methoxymethyl)triphenylphosphonium chloride, t-BuOK, THF A->B Step 1 C Enol Ether Intermediate B->C D Hydrolysis Aqueous HCl C->D Step 2 E Keto-aldehyde Intermediate D->E F Intramolecular Aldol Cyclization & Dehydration NaOH, EtOH E->F Step 3 G Spirocyclic Enone F->G H Michael Addition (e.g., Me2CuLi) G->H Step 4 I Spirocyclic Ketone H->I J Reduction & Boc Deprotection 1. NaBH4, MeOH 2. TFA, DCM I->J Step 5 K Final Spirocyclic Piperidine Ether J->K

Synthesis of a Spirocyclic Piperidine Ether.

Quantitative Data Summary

StepReactionReactantsProductYield (%)Purity (%)
1Wittig ReactionN-Boc-4-acetylpiperidine, (Methoxymethyl)triphenylphosphonium chlorideEnol Ether Intermediate85-95>95
2HydrolysisEnol Ether Intermediate, Aqueous HClKeto-aldehyde Intermediate90-98>98
3Intramolecular AldolKeto-aldehyde Intermediate, NaOH, EtOHSpirocyclic Enone75-85>97
4Michael AdditionSpirocyclic Enone, Lithium dimethylcuprateSpirocyclic Ketone80-90>96
5Reduction & Boc DeprotectionSpirocyclic Ketone, NaBH4, TFAFinal Spirocyclic Piperidine Ether70-80>98

Detailed Experimental Protocols

Step 1: Wittig Reaction to form the Enol Ether Intermediate

This protocol describes the conversion of the ketone in N-Boc-4-acetylpiperidine to an enol ether via a Wittig reaction.

Materials:

  • N-Boc-4-acetylpiperidine

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

  • Add a solution of N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enol ether intermediate.

Step 2: Hydrolysis to the Keto-aldehyde Intermediate

This protocol details the acidic hydrolysis of the enol ether to the corresponding keto-aldehyde.

Materials:

  • Enol Ether Intermediate

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the enol ether intermediate (1.0 eq) in dichloromethane.

  • Add 1 M HCl (2.0 eq) and stir the mixture vigorously at room temperature for 4 hours.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the keto-aldehyde intermediate, which is often used in the next step without further purification.

Step 3: Intramolecular Aldol Cyclization and Dehydration

This protocol describes the base-catalyzed intramolecular aldol reaction to form the spirocyclic enone.

Materials:

  • Keto-aldehyde Intermediate

  • Ethanol (EtOH)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude keto-aldehyde intermediate (1.0 eq) in ethanol.

  • Add 10% aqueous NaOH solution (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Neutralize the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to give the spirocyclic enone.

Step 4: Michael Addition to the Spirocyclic Enone

This protocol outlines the conjugate addition of a methyl group to the spirocyclic enone.

Materials:

  • Spirocyclic Enone

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of CuI (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add MeLi (2.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form lithium dimethylcuprate.

  • Add a solution of the spirocyclic enone (1.0 eq) in anhydrous THF dropwise to the cuprate solution.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the spirocyclic ketone.

Step 5: Reduction and Boc Deprotection

This final step involves the reduction of the ketone and removal of the Boc protecting group.

Materials:

  • Spirocyclic Ketone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve the spirocyclic ketone (1.0 eq) in methanol and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise and stir at 0 °C for 1 hour.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Dissolve the crude alcohol in dichloromethane and cool to 0 °C.

  • Add trifluoroacetic acid (5.0 eq) dropwise and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to yield the final spirocyclic piperidine ether.

Logical Relationship Diagram for Reaction Choice

G A N-Boc-4-acetylpiperidine B Desired Modification? A->B C Alkene Formation B->C C=C bond D Alpha-Substitution B->D New C-C at α-C E Amine Formation B->E C-N bond F Tertiary Alcohol B->F C-C & C-OH G Wittig Reaction C->G H Enolate Alkylation D->H I Reductive Amination E->I J Grignard Reaction F->J

References

Application Notes and Protocols for Monitoring Reactions Involving N-Boc-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving N-Boc-4-acetylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate tracking of reaction progress, determination of purity, and identification of potential byproducts.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the conversion of starting materials to N-Boc-4-acetylpiperidine and for assessing the purity of the final product. A reversed-phase method is typically employed to separate the components based on their polarity.

Experimental Protocol: HPLC Purity Analysis and Reaction Monitoring

Objective: To determine the purity of N-Boc-4-acetylpiperidine and monitor the progress of its synthesis by separating it from starting materials and potential impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B, 2-15 min: 20% to 90% B, 15-20 min: 90% B, 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture or final product into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Retention Times

The following table summarizes the expected retention times for N-Boc-4-acetylpiperidine and common starting materials in a synthesis from N-Boc-4-piperidinecarboxylic acid.

CompoundRetention Time (min)
N-Boc-4-piperidinecarboxylic acid~ 4.5
N-Boc-4-acetylpiperidine ~ 8.2
N,O-Dimethylhydroxylamine~ 2.1
Methylmagnesium bromide (quenched)- (not UV active)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Aliquot dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify report Generate Report quantify->report

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. N-Boc-4-acetylpiperidine can be analyzed by GC-MS to confirm its identity and to identify any volatile impurities.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of N-Boc-4-acetylpiperidine and identify volatile impurities through mass spectral fragmentation patterns.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (MS) detector

  • Capillary column suitable for amine analysis

GC-MS Conditions:

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is completely dissolved before injection.

Data Presentation: Predicted GC-MS Fragmentation of N-Boc-4-acetylpiperidine

The mass spectrum of N-Boc-4-acetylpiperidine is expected to show characteristic fragments resulting from the loss of the Boc group and cleavage of the piperidine ring.

m/zProposed FragmentRelative Abundance
227[M]+ (Molecular Ion)Low
171[M - C4H8]+Moderate
154[M - C4H9O]+Moderate
128[M - Boc]+High
100[Boc]+Moderate
57[C4H9]+ (t-butyl cation)High
43[CH3CO]+High

GCMS_Logic start Sample Injection separation GC Separation start->separation ionization EI Ionization separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Detection fragmentation->detection spectrum Mass Spectrum Generation detection->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search identification Compound Identification library_search->identification

Quantitative NMR Workflow

These protocols and application notes provide a comprehensive framework for the analytical monitoring of reactions involving N-Boc-4-acetylpiperidine. Adherence to these methodologies will enable researchers to obtain reliable and accurate data, facilitating efficient process development and ensuring the quality of the synthesized material.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of Tert-butyl 4-acetylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the most common causes?

Low yields can stem from several factors. The most critical are incomplete reaction, degradation of the product, and inefficient purification. A likely cause is the purity and reactivity of the Grignard reagent (methylmagnesium bromide). It is highly sensitive to moisture and air. Ensure you are using anhydrous solvents and proper inert atmosphere techniques (e.g., nitrogen or argon blanket). Additionally, the starting material, tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, should be pure and dry.

Q2: I am observing the formation of multiple byproducts. What are the likely side reactions?

The primary side reaction to consider is the addition of a second equivalent of the Grignard reagent to the ketone product, leading to the formation of a tertiary alcohol. This is more likely to occur if the reaction is allowed to proceed for too long or at an elevated temperature after the initial formation of the desired product. Another potential issue is the incomplete reaction of the starting material, which can complicate purification.

Q3: How can I optimize the reaction conditions to maximize the yield?

To maximize the yield, it is crucial to control the reaction temperature and the stoichiometry of the reagents. The reaction should be initiated at a low temperature (-78 °C) to control the exotherm and then slowly warmed to 0 °C. Using a slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the tertiary alcohol byproduct. A reported high-yield synthesis indicates that using approximately 1.3 equivalents of methylmagnesium bromide can be effective.[1]

Q4: What is the most effective method for purifying the final product?

Silica gel column chromatography is a highly effective method for purifying this compound.[1] A solvent system such as dichloromethane/methanol (e.g., in a 10:1 ratio) has been shown to provide good separation.[1] Before column chromatography, it is advisable to perform an aqueous workup to remove inorganic salts and other water-soluble impurities.

Q5: How should I properly quench the reaction and perform the workup?

After the reaction is complete, it should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 2 N HCl) at a low temperature.[1] This will neutralize the excess Grignard reagent and hydrolyze the intermediate magnesium alkoxide. Following the quench, the pH can be adjusted to be basic (around pH 10) with a solution like 6 N sodium hydroxide to ensure the product is in its free base form.[1] The product can then be extracted into an organic solvent like dichloromethane.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • Tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M solution in a suitable solvent like THF)

  • Anhydrous tetrahydrofuran (THF)

  • 2 N Hydrochloric acid (HCl)

  • 6 N Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol)

Procedure:

  • Dissolve tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (approximately 1.3 equivalents) to the solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 2 N HCl at 0 °C.

  • Adjust the pH of the solution to approximately 10 with 6 N NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol = 10/1) to afford the pure this compound.

Data Presentation

ParameterRecommended ConditionReported YieldReference
Starting Material Tert-butyl-4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate[1]
Reagent Methylmagnesium bromide (3.0 M)[1]
Stoichiometry ~1.3 equivalents of Methylmagnesium bromide94.0%[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Initial Temperature -78 °C[1]
Reaction Temperature 0 °C[1]
Reaction Time 1 hour at 0 °C[1]
Purification Method Silica gel column chromatography[1]

Visualizations

Troubleshooting_Yield_Improvement Start Low Yield Observed Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Workup Review Workup & Purification Start->Check_Workup Reagent_Purity Grignard reagent active? Starting material pure & dry? Check_Reagents->Reagent_Purity Stoichiometry Correct equivalents of Grignard used? Check_Reagents->Stoichiometry Temperature Correct temperature control? (-78°C to 0°C) Check_Conditions->Temperature Atmosphere Inert atmosphere maintained? Check_Conditions->Atmosphere Quenching Proper quenching procedure followed? Check_Workup->Quenching Purification Effective purification method? (e.g., column chromatography) Check_Workup->Purification Solution Implement Corrective Actions: - Use fresh, titrated Grignard - Dry starting material & solvents - Optimize stoichiometry & temperature - Ensure inert atmosphere - Refine workup & purification Reagent_Purity->Solution Stoichiometry->Solution Temperature->Solution Atmosphere->Solution Quenching->Solution Purification->Solution

Caption: Troubleshooting flowchart for improving synthesis yield.

Synthesis_Workflow Start Start: Dissolve Starting Material in Anhydrous THF Cool Cool to -78°C Start->Cool Add_Grignard Slowly Add Methylmagnesium Bromide Cool->Add_Grignard Warm_React Warm to 0°C and Stir for 1h Add_Grignard->Warm_React Quench Quench with 2N HCl Warm_React->Quench Basify Adjust pH to ~10 with 6N NaOH Quench->Basify Extract Extract with Dichloromethane Basify->Extract Dry_Concentrate Dry and Concentrate Organic Layers Extract->Dry_Concentrate Purify Purify by Silica Gel Column Chromatography Dry_Concentrate->Purify End Final Product: this compound Purify->End

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Optimizing Grignard Reactions for N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Grignard reactions involving N-Boc protected piperidines.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my Grignard reaction with N-Boc-4-piperidone consistently low?

A1: Low yields in Grignard reactions are a common issue and can stem from several factors. The primary culprits are often related to the highly reactive nature of the Grignard reagent, which is a strong base and nucleophile.[1][2] Key areas to investigate include:

  • Presence of Moisture: Grignard reagents react readily with acidic protons from sources like water.[3] Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating.[1]

  • Side Reactions: Competing reactions such as enolization of the piperidone, Wurtz coupling, and reduction can consume your starting materials and reduce the yield of the desired product.[4]

  • Incorrect Stoichiometry: The precise concentration of the Grignard reagent may be lower than expected. It is often beneficial to titrate the Grignard reagent before use.[5]

Q2: What are the most common side products, and how can I minimize them?

A2: The primary side products in this reaction are typically:

  • Wurtz Coupling Product: The Grignard reagent can react with the unreacted aryl/alkyl halide to form a biaryl or dialkyl byproduct.[6] This can be minimized by the slow, dropwise addition of the halide during the Grignard reagent preparation.[6]

  • Enolization of the Piperidone: The Grignard reagent can act as a base, deprotonating the acidic α-protons of the N-Boc-4-piperidone. This is more common with sterically hindered Grignard reagents.[7] Running the reaction at lower temperatures can favor the desired nucleophilic addition over enolization.[7]

  • Reduction of the Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

Q3: Is the N-Boc protecting group stable under Grignard reaction conditions?

A3: The N-Boc group is generally stable under the nucleophilic and basic conditions of a Grignard reaction. However, it is sensitive to acid.[8][9][10] Therefore, it is crucial to use a non-acidic workup procedure to quench the reaction. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent that avoids premature deprotection of the Boc group.[11][12]

Q4: What is the optimal solvent for this reaction?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher solvating power.[13] Some studies have shown that 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, can offer superior performance by suppressing the Wurtz coupling side reaction.[4]

Q5: How does reaction temperature affect the outcome?

A5: Temperature control is critical. The addition of the Grignard reagent to the N-Boc-piperidone is typically performed at low temperatures (e.g., -78°C to 0°C) to minimize side reactions like enolization.[11][14] After the initial addition, the reaction is often allowed to slowly warm to room temperature.[11]

Troubleshooting Guides

Guide 1: Low Yield or Reaction Failure

If you are experiencing low yields or a complete failure of the reaction, follow these diagnostic steps.

Logical Decision Tree for Troubleshooting Low Yield

G start Low Yield / No Reaction check_moisture Was everything rigorously dried? (Glassware, Solvent, Reagents) start->check_moisture check_mg Was the Magnesium activated? check_moisture->check_mg Yes solution_dry Solution: 1. Flame-dry all glassware under vacuum. 2. Use freshly distilled anhydrous solvent. check_moisture->solution_dry No check_reagents Are reagents pure? Was Grignard titrated? check_mg->check_reagents Yes solution_mg Solution: 1. Use fresh, shiny Mg turnings. 2. Activate with iodine or 1,2-dibromoethane. check_mg->solution_mg No solution_reagents Solution: 1. Purify starting halide. 2. Titrate Grignard reagent before use. check_reagents->solution_reagents No end_point Re-attempt reaction with optimized conditions check_reagents->end_point Yes solution_dry->end_point solution_mg->end_point solution_reagents->end_point

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

Guide 2: Significant Byproduct Formation

If you have identified significant impurities in your product, consider the following optimizations based on the likely side reaction.

Key Reaction Pathways and Competing Side Reactions

G cluster_reactants Reactants cluster_products Products & Byproducts piperidone N-Boc-4-Piperidone desired_product Desired Tertiary Alcohol piperidone->desired_product Nucleophilic Addition (Favored at low temp) enolization Enolate (starting material recovered after workup) piperidone->enolization Enolization (Base) (Problem with bulky Grignards) grignard Grignard Reagent (R-MgX) grignard->desired_product grignard->enolization wurtz Wurtz Coupling Product (R-R) grignard->wurtz Wurtz Coupling halide Alkyl/Aryl Halide (R-X) halide->wurtz

Caption: Competing reaction pathways in the Grignard synthesis.

  • To Minimize Enolization:

    • Lower the Reaction Temperature: Perform the Grignard addition at -78°C.[11]

    • Use a Less Hindered Grignard Reagent: If possible, select a Grignard reagent with less steric bulk.[7]

    • Consider a Lewis Acid Additive: The addition of Lewis acids like CeCl₃ (forming an organocerium reagent in situ) can enhance nucleophilicity and suppress basicity, thus favoring addition over enolization.

  • To Minimize Wurtz Coupling:

    • Slow Addition: Prepare the Grignard reagent by adding the alkyl/aryl halide solution slowly to the magnesium turnings. This keeps the halide concentration low.

    • Solvent Choice: Consider using 2-MeTHF, which has been shown to suppress Wurtz coupling compared to THF.[4]

Data Presentation

Table 1: Effect of Solvent on Product to Byproduct Ratio

This table summarizes the effect of different ethereal solvents on the chemoselectivity of a benzyl Grignard reaction, illustrating the ratio of the desired alcohol product to the Wurtz coupling byproduct.

SolventActivatorProduct : Wurtz Byproduct RatioReference
Diethyl Ether (Et₂O)Iodine80 : 20[4]
Tetrahydrofuran (THF)Iodine30 : 70[4]
2-Methyl-THF (2-MeTHF)Iodine80 : 20[4]
Diethyl Ether (Et₂O)DIBAL-H90 : 10[4]
2-Methyl-THF (2-MeTHF)DIBAL-H90 : 10[4]
Table 2: Influence of Temperature on Grignard Reagent Formation

This table illustrates how temperature can affect the formation and stability of functionalized Grignard reagents. While higher temperatures can facilitate reagent formation, they can also lead to more byproducts.[14]

SubstrateTemperatureObservationReference
Aryl bromide with ester group-78 °COxidative addition is rapid (15 min), reagent is stable for a limited time.[14]
Aryl bromide with ester group-50 °CFormation of the Grignard reagent is permitted.[14]
Aryl bromide with ester group> -50 °CIncreased formation of byproducts.[14]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

This protocol is adapted from established procedures for the Grignard addition to N-Boc-4-piperidone.[15]

Workflow for Grignard Synthesis

G prep_grignard 1. Prepare Grignard Reagent (4-fluorophenylmagnesium bromide) - Activate Mg with Iodine - Add 1-bromo-4-fluorobenzene in THF addition 3. Grignard Addition - Add Grignard solution dropwise  to piperidone solution at 0 °C prep_grignard->addition prep_piperidone 2. Prepare Piperidone Solution - Dissolve N-Boc-4-piperidone  in anhydrous THF - Cool to 0 °C prep_piperidone->addition reaction 4. Reaction - Allow to warm to room temp - Stir for 2-3 hours addition->reaction quench 5. Quench Reaction - Cool to 0 °C - Slowly add sat. aq. NH4Cl reaction->quench workup 6. Workup & Extraction - Extract with Ethyl Acetate - Wash with brine, dry, concentrate quench->workup purify 7. Purification - Flash column chromatography workup->purify

Caption: Standard experimental workflow for the Grignard reaction.

Part A: Preparation of 4-fluorophenylmagnesium bromide

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Prepare a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for 1 hour to ensure full formation of the Grignard reagent.

Part B: Addition to N-Boc-4-piperidone

  • Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add the freshly prepared Grignard reagent solution from Part A dropwise to the cooled piperidone solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

References

Techniques for removing impurities from crude Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Tert-butyl 4-acetylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: Such as 1-Boc-piperidine-4-carboxamide or 1-Boc-4-cyanopiperidine, depending on the synthetic route.

  • Grignard-Related Impurities: If a Grignard reagent is used, side products from its reaction with other electrophiles or from quenching can be present.

  • Over-alkylation or Enolization Products: Side reactions occurring during the synthesis.

  • N-deprotected Impurity: 1-(Piperidin-4-yl)ethanone, resulting from the cleavage of the Boc protecting group under acidic conditions.[1]

  • tert-Butanol and Isobutylene: Byproducts from the degradation of the Boc group.[1]

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: My crude product is a dark oil. What is the likely cause and how can I address it?

The dark color often indicates the presence of colored impurities or degradation products. Oxidation of the piperidine ring or impurities from the starting materials can contribute to the color. Running a preliminary purification step, such as passing the crude material through a short plug of silica gel, can often remove a significant portion of colored impurities.

Q3: I am having trouble with the column chromatography. What are some common issues and their solutions?

Please refer to the detailed troubleshooting guide for column chromatography in the section below. Common issues include poor separation of the product from impurities, streaking of the compound on the TLC plate, and low recovery from the column.

Q4: Can I purify this compound by distillation?

While distillation is a common purification technique for liquids, this compound is often a solid or a high-boiling point oil, making distillation challenging.[2] High temperatures required for distillation could lead to the thermal degradation of the N-Boc protecting group.[3][4] Therefore, column chromatography and recrystallization are generally the preferred methods.

Q5: Is acid-base extraction a suitable purification method for this compound?

Acid-base extraction is generally not a primary purification method for N-Boc protected amines. The Boc group is sensitive to acidic conditions and can be cleaved, leading to the formation of the deprotected piperidine.[1] While a carefully controlled basic wash can be used to remove acidic impurities, exposure to strong acids should be avoided.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals. Possible Causes & Solutions:

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution is supersaturated: Try scratching the inside of the flask with a glass stirring rod to induce crystallization. Adding a seed crystal of the pure compound can also be effective.

  • High concentration of impurities: If the compound is significantly impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.

  • Inappropriate solvent system: The chosen solvent may not be ideal. A solvent/anti-solvent system might be more effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is soluble) and slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed.

Problem: Poor recovery of the purified product. Possible Causes & Solutions:

  • Using too much solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.

  • Product is too soluble in the chosen solvent: Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.

Column Chromatography

Problem: Poor separation of the product from impurities on the TLC plate. Possible Causes & Solutions:

  • Incorrect solvent system: Experiment with different solvent systems of varying polarity. A common starting point for N-Boc protected amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Co-eluting impurities: If an impurity has a very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.

Problem: The compound streaks on the TLC plate and the column. Possible Causes & Solutions:

  • Compound is too polar for the eluent: Gradually increase the polarity of the eluent.

  • Interaction with silica gel: N-Boc protected amines can sometimes interact with the acidic silica gel. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent can help to reduce tailing and improve the peak shape.

  • Column overloading: Do not load too much crude material onto the column. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Problem: Low recovery of the product from the column. Possible Causes & Solutions:

  • Compound is stuck on the column: If the compound is very polar, it may not elute with the chosen solvent system. Try flushing the column with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Decomposition on silica gel: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. Deactivating the silica gel with triethylamine before packing the column can mitigate this issue.

Quantitative Data

Purification MethodPurity AchievedTypical Yield/RecoveryReference
Silica Gel Chromatography>98.0%~94%A purity of >98.0% (by GC) has been reported for commercially available this compound, which is typically purified by column chromatography.[2]
Recrystallization>99%80-95%While specific data for the target compound is not readily available, recrystallization of similar piperidine derivatives can often yield high purity with good recovery. The actual yield will depend on the initial purity of the crude material and the chosen solvent system.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf should be around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. Collect fractions in separate tubes.

  • Monitoring: Monitor the elution by TLC. Spot each fraction (or every few fractions) on a TLC plate alongside the crude material to identify the fractions containing the pure product.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Analyze the purified product by an appropriate method (e.g., GC, HPLC, or NMR) to confirm its purity.

Protocol 2: Purification by Recrystallization

Objective: To obtain highly pure crystalline this compound.

Materials:

  • Crude this compound

  • A selection of solvents for testing (e.g., ethyl acetate, isopropanol, hexanes, acetone, water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of the crude product into several test tubes. Add a few drops of a different solvent to each tube and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try a solvent/anti-solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Confirmation: Determine the melting point of the crystals and analyze by an appropriate method to confirm purity.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product tlc TLC Analysis crude->tlc Select Eluent recrystallize Recrystallization crude->recrystallize Select Solvent column Column Chromatography tlc->column pure Pure Product column->pure Fractions recrystallize->pure analysis Purity Analysis (GC/HPLC/NMR) pure->analysis

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue oiling_out Oiling Out in Recrystallization start->oiling_out poor_separation Poor Separation in Chromatography start->poor_separation slow_cooling Cool Slowly oiling_out->slow_cooling Action seeding Add Seed Crystal oiling_out->seeding Action solvent_system Change Solvent/Anti-solvent oiling_out->solvent_system Action change_eluent Optimize Eluent Polarity poor_separation->change_eluent Action add_modifier Add Triethylamine poor_separation->add_modifier Action check_loading Reduce Sample Load poor_separation->check_loading Action

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of piperidine derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up piperidine derivative synthesis?

A1: Common challenges during the scale-up of piperidine derivative synthesis include managing exothermic reactions, ensuring efficient mixing and mass transfer, controlling impurity formation, preventing catalyst deactivation, and achieving consistent yields. Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation and localized hot spots.[1] Inadequate mixing in larger reactors can result in heterogeneous reaction conditions, leading to incomplete reactions and the formation of byproducts.[1]

Q2: Why do reaction yields often decrease during scale-up?

A2: Yield reduction during scale-up can be attributed to several factors. Inefficient heat transfer in larger reactors can cause thermal degradation of reactants, intermediates, or products.[1] Poor mixing can lead to localized concentration gradients and incomplete reactions.[1] The rate of reagent addition also becomes more critical at a larger scale; rapid addition can exacerbate exotherms and promote side reactions.[1]

Q3: How can I minimize the formation of impurities during scale-up?

A3: Impurity formation is often exacerbated at a larger scale. Common impurities include over-alkylation products (quaternary ammonium salts) and unreacted starting materials.[1] To minimize these, it is crucial to maintain precise stoichiometric control of reactants, often using the piperidine in slight excess.[1] Slow, controlled addition of the alkylating agent and maintaining a lower reaction temperature can also help.[1] Utilizing N-protected piperidine derivatives can prevent side reactions at the piperidine nitrogen.

Q4: What are the best practices for purifying piperidine derivatives at a larger scale?

A4: Purification of piperidine derivatives at scale can be challenging due to their basicity, which can cause peak tailing in normal-phase chromatography.[2] Reversed-phase flash chromatography is often used for initial cleanup.[2] For basic compounds, adding a modifier like triethylamine to the eluent in flash chromatography can improve peak shape. Crystallization is a highly effective method for achieving high purity for solid compounds and should be explored by screening various solvent systems.[3]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of piperidine derivative synthesis.

Issue 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Solution
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and degradation of materials in large reactors due to a low surface-area-to-volume ratio.[1]- Utilize a reactor with a cooling jacket and an overhead stirrer for efficient heat removal and temperature control. - Consider using a more dilute solution to better manage the reaction temperature.[1]
Poor Mixing and Mass Transfer: Inadequate mixing can result in non-homogenous reaction conditions, leading to incomplete conversion.[1]- Switch from a magnetic stirrer to a mechanical overhead stirrer with an appropriate impeller design to ensure homogeneity.[1] - Optimize the stirring speed to ensure good mixing without causing excessive splashing or vortexing.
Sub-optimal Reagent Addition Rate: Rapid addition of reagents can cause temperature spikes and promote side reactions.[1]- Employ a syringe pump or a dropping funnel for slow, controlled addition of reagents.[1]
Catalyst Deactivation: The piperidine product can sometimes poison the catalyst, leading to incomplete reactions.[4]- Consider increasing the catalyst loading, though this is not always ideal.[4] - Screen different ligands or catalyst systems that may be more robust.[4]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Solution
Over-Alkylation: Formation of quaternary ammonium salts is a common side reaction.[1]- Maintain careful control over stoichiometry, typically using a slight excess of piperidine.[1] - Add the alkylating agent slowly and maintain a lower reaction temperature.[1]
Homocoupling of Alkynes (in Sonogashira reactions): This is a common side reaction, especially in the presence of oxygen.- Ensure the reaction is thoroughly deoxygenated by purging with an inert gas. - Running the reaction under copper-free conditions can also prevent this side reaction.
Aspartimide Formation (in peptide synthesis): Piperidine can catalyze the formation of a cyclic imide, particularly in sequences containing aspartic acid.[5]- Consider using alternative bases to piperidine or protecting the aspartic acid side chain.
Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time.[1]- Improve mixing efficiency and monitor the reaction to completion using techniques like TLC, GC, or LC-MS before workup.[1]
Issue 3: Purification and Isolation Difficulties
Potential Cause Troubleshooting Solution
Peak Tailing in Chromatography: The basic nature of the piperidine nitrogen can interact with acidic silica gel.[2]- Add a basic modifier, such as 0.5-1% triethylamine, to the solvent system during flash chromatography.[3]
Difficulty Removing Pyridine Impurity: Piperidine and pyridine can form an azeotrope, making separation by simple distillation difficult.[6]- Consider azeotropic distillation with water.[7] - A highly effective method is selective salt formation: react the mixture with CO2 to form solid piperidine carbonate, which can be filtered off, while pyridine remains in solution.[6][7]
"Oiling Out" During Crystallization: The compound separates as a liquid instead of a solid.[8]- Optimize the cooling rate; slower cooling generally favors crystal growth.[8] - Adjust the solvent polarity or concentration.[8]
Formation of Amorphous Precipitate: A non-crystalline solid is formed instead of crystals.[8]- Experiment with a two-solvent system (solvent/anti-solvent) to induce crystallization.[8]

Data Presentation

Table 1: Impact of Scale on Reaction Parameters for N-Alkylation of Piperidine
Parameter Laboratory Scale (grams) Pilot/Production Scale (kilograms) Rationale for Change
Cooling Method Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and precise temperature control in larger volumes.[1]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via pumpMinimizes exotherm and maintains a low concentration of reactive species, reducing side reactions.[1]
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impellerEnsures homogeneity and improves heat and mass transfer in viscous or large-volume reactions.[1]
Solvent Volume ConcentratedMore diluteHelps to better control the reaction temperature and manage exotherms.[1]
Table 2: Representative Yields for Different Piperidine Synthesis Methods
Synthesis Method Substrates Yield (%) Reference
Four-Component Condensationp-Anisaldehyde, N-tosylbenzaldimine82[5]
Reductive AminationKeto-amine precursorVaries (typically multi-step)[9]
Sonogashira CouplingN-Boc-4-iodopiperidine, PhenylacetyleneGood to excellent
Diastereoselective Grignard AdditionN-(tert-butylsulfinyl)-bromoimine, Grignard reagent>80[10]

Experimental Protocols

Protocol 1: Large-Scale Reductive Amination for Piperidine Synthesis

This protocol is a general guideline for a large-scale reductive amination reaction to form a piperidine ring.

Materials:

  • Keto-amine precursor

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane

Procedure:

  • In a suitable reactor equipped with an overhead stirrer and a temperature probe, dissolve the keto-amine precursor in methanol.

  • Cool the solution to 0-5 °C using a cooling jacket.

  • Slowly add sodium cyanoborohydride in portions, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the crude product by flash chromatography or crystallization.

Protocol 2: Kilogram-Scale Sonogashira Coupling for Phenylethynyl Piperidine Synthesis

This protocol describes a Sonogashira coupling reaction at a larger scale.

Materials:

  • N-Boc-4-iodopiperidine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, deoxygenated toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • Charge the reactor with N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂, and CuI.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add anhydrous, deoxygenated toluene and triethylamine via cannula.

  • Begin stirring and slowly add phenylacetylene via a syringe pump over 1-2 hours.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-4-(phenylethynyl)piperidine.

Visualizations

Signaling Pathways

G cluster_0 Piperidine Alkaloids in Neurotransmission Piperidine_Alkaloids Piperidine Alkaloids H3R Histamine H3 Receptor Piperidine_Alkaloids->H3R Antagonist Sigma1R Sigma-1 Receptor Piperidine_Alkaloids->Sigma1R Antagonist Neurotransmitter_Release Modulation of Neurotransmitter Release H3R->Neurotransmitter_Release Regulates Neuroprotection Neuroprotection & Neuroplasticity Sigma1R->Neuroprotection Promotes G cluster_1 Akt/GSK-3β Signaling Pathway Piperine Piperine Akt Akt Piperine->Akt Upregulates GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Protection Neuronal Protection GSK3b->Neuronal_Protection Leads to G Start Start: Crude Piperidine Derivative Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional, to remove solid impurities) Dissolve->Hot_Filter Cool Slowly Cool to Room Temperature Hot_Filter->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect Crystals by Filtration Crystals_Form->Collect_Crystals Yes Troubleshoot Troubleshoot: - Try different solvent - Use solvent/anti-solvent - Scratch flask Crystals_Form->Troubleshoot No Wash_Crystals Wash with Cold Solvent Collect_Crystals->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals End End: Purified Piperidine Derivative Dry_Crystals->End G Low_Yield Low Yield During Scale-up Cause1 Poor Heat Transfer Low_Yield->Cause1 Cause2 Inefficient Mixing Low_Yield->Cause2 Cause3 Reagent Addition Too Fast Low_Yield->Cause3 Solution1 Use Jacketed Reactor, Increase Dilution Cause1->Solution1 Solution2 Use Overhead Stirrer, Optimize Speed Cause2->Solution2 Solution3 Use Syringe Pump for Controlled Addition Cause3->Solution3

References

Technical Support Center: Selective N-Boc Deprotection in the Presence of an Acetyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective deprotection of the N-Boc (tert-butyloxycarbonyl) group in molecules also containing an acetyl ketone functionality. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges of this specific transformation. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic chemistry endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the selective N-Boc deprotection while preserving an acetyl ketone group.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection is slow or incomplete using standard acidic conditions (e.g., TFA in DCM), and I'm concerned about increasing the harshness of the conditions due to the presence of an acetyl ketone. What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection can stem from several factors, even with a seemingly simple transformation.[1][2]

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), might be too low for efficient cleavage of the Boc group.[1][2]

  • Low Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1]

  • Steric Hindrance: Molecules with significant steric bulk around the N-Boc protected amine may require more forceful conditions for complete removal.[1][2]

Recommended Solutions:

  • Gradual Increase in Acid Concentration or Temperature: You can cautiously increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For substrates that are particularly resistant, using neat TFA for a brief period might be effective, but the stability of the acetyl ketone should be monitored closely.[1]

  • Alternative Stronger Acid Systems: A solution of HCl in dioxane or ethyl acetate can be a more potent alternative to TFA for stubborn deprotections.[3][4]

Issue 2: Undesired Side Reactions Involving the Acetyl Ketone

Question: I am observing unexpected byproducts in my reaction. Could the deprotection conditions be affecting the acetyl ketone group?

Answer: While the acetyl ketone group is generally stable to the acidic conditions used for Boc deprotection, side reactions can occur under certain circumstances.

  • Acid-Catalyzed Self-Condensation: Strong acids can potentially catalyze aldol-type condensation reactions between enolizable ketones like your acetyl ketone, leading to complex mixtures.

  • Alkylation: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate nucleophilic sites on your molecule, although direct alkylation of the ketone itself is less common.[5][6]

Recommended Solutions:

  • Use of Scavengers: To mitigate side reactions from the tert-butyl cation, consider adding a scavenger such as anisole or thioanisole to the reaction mixture.[5]

  • Milder Deprotection Methods: If side reactions with the acetyl ketone are a concern, switching to a milder deprotection method is advisable. These methods avoid the use of strong acids.

Issue 3: Difficulty with Product Isolation and Purification

Question: After the deprotection, I am having trouble isolating my product as a free amine, and purification is proving difficult. What could be the cause?

Answer: The product of an acidic Boc deprotection is typically an amine salt (e.g., trifluoroacetate or hydrochloride salt), which can have very different physical properties compared to the starting material.

  • Formation of Amine Salts: The resulting amine is protonated by the acid in the reaction mixture, forming a salt.[5][7] These salts are often highly polar and may be insoluble in the organic solvents used for extraction.

  • Emulsion during Workup: The presence of the amine salt can lead to the formation of emulsions during aqueous workup, making phase separation difficult.

Recommended Solutions:

  • Neutralization: After the reaction is complete and the acid has been removed in vacuo, the resulting residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate, triethylamine) to generate the free amine. The free amine can then be extracted with an organic solvent.

  • Direct Precipitation: In some cases, the amine salt can be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture, allowing for isolation by filtration.[5]

Experimental Protocols

Below are detailed methodologies for common and alternative N-Boc deprotection procedures compatible with an acetyl ketone group.

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method for N-Boc deprotection.

  • Dissolution: Dissolve the N-Boc protected substrate in dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Addition of TFA: At 0 °C, add TFA (5-20 equivalents) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine will have a lower Rf value on TLC due to its increased polarity.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in a minimal amount of a suitable solvent.

    • Add a non-polar solvent such as diethyl ether to precipitate the amine trifluoroacetate salt.

    • Isolate the product by filtration.

    • To obtain the free amine, dissolve the salt in water and basify with a mild base (e.g., NaHCO₃), followed by extraction with an organic solvent.

Protocol 2: Milder Deprotection using p-Toluenesulfonic Acid (pTSA)

This method is a good alternative when a strong acid like TFA is not desirable.[8]

  • Reagent Preparation: Prepare a solution of p-toluenesulfonic acid (pTSA) in a suitable solvent such as methanol or a deep eutectic solvent (DES) like choline chloride:pTSA.[8]

  • Reaction: Add the N-Boc protected substrate to the pTSA solution and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Upon completion, add an aqueous solution of sodium bicarbonate (5%).

    • Extract the crude product with ethyl acetate.[8]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)

This non-protic method can be useful for substrates sensitive to strong protic acids.[1][3]

  • Dissolution: Dissolve the N-Boc protected substrate in an aprotic solvent like dichloromethane (DCM).

  • Addition of Lewis Acid: Add zinc bromide (ZnBr₂) (1.5-3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with an aqueous solution of a chelating agent like EDTA or a mild base. Extract the product with an organic solvent.

Data Presentation

The choice of deprotection method can significantly impact the reaction outcome. The following table summarizes various methods with their typical conditions and compatibility notes.

Method/ReagentTypical ConditionsTimeYield (%)Notes on Compatibility with Acetyl Ketone
Trifluoroacetic Acid (TFA) TFA in DCM (1:1), RT0.5 - 2 h>90%Generally compatible; monitor for potential acid-catalyzed side reactions.
Hydrochloric Acid (HCl) 4M HCl in Dioxane, RT0.5 - 4 h>90%More potent than TFA; increased risk of side reactions with sensitive ketones.
p-Toluenesulfonic Acid (pTSA) pTSA in CH₃CN/MeOH, RT1 - 6 h85-95%Milder conditions, less likely to cause side reactions with the ketone.[8]
Aqueous Phosphoric Acid H₃PO₄ in THF, RT2 - 12 hHighA mild and green alternative.[1][9]
Zinc Bromide (ZnBr₂) ZnBr₂ in DCM, RT2 - 24 h80-95%Non-protic conditions, suitable for acid-sensitive substrates.[1][3]
Trimethylsilyl Iodide (TMSI) TMSI in CH₂Cl₂ or CH₃CN, RT0.5 - 3 hHighMild and efficient, especially for water-soluble compounds.[1][3]
Thermal (Boiling Water) Water, 100 °C10 min - 2 hQuantitativeA green and neutral method, but may not be suitable for thermally sensitive molecules.[9][10]
Oxalyl Chloride/Methanol (COCl)₂ in Methanol, RT1 - 4 h>70%Mild conditions, but generates CO as a byproduct.[4][10]

Visualizations

Diagram 1: General Mechanism of Acid-Catalyzed N-Boc Deprotection

G cluster_0 N-Boc Protected Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decomposition & Final Product N-Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) N-Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - ⁺C(CH₃)₃ tBu_cation ⁺C(CH₃)₃ Protonated_Boc->tBu_cation Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine - CO₂ Amine_Salt R-NH₃⁺ X⁻ Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Diagram 2: Troubleshooting Workflow for Selective N-Boc Deprotection

G start Start: N-Boc Deprotection check_completion Is the reaction complete? start->check_completion check_side_products Are there side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_side_products->side_products Yes success Successful Deprotection check_side_products->success No increase_conditions Increase acid concentration or temperature incomplete->increase_conditions use_stronger_acid Use stronger acid (e.g., HCl/dioxane) incomplete->use_stronger_acid add_scavenger Add scavenger (e.g., anisole) side_products->add_scavenger milder_method Switch to milder method (pTSA, ZnBr₂, Thermal) side_products->milder_method increase_conditions->check_completion use_stronger_acid->check_completion add_scavenger->start milder_method->start

Caption: Troubleshooting decision tree for N-Boc deprotection.

References

Technical Support Center: Troubleshooting Silica Gel Column Chromatography of Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the purification of polar piperidine compounds using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my polar piperidine compounds show significant peak tailing or streaking on a silica gel column?

The primary cause of peak tailing or streaking for piperidine compounds is the interaction between the basic nitrogen atom in the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amine, leading to strong ionic interactions that result in poor peak shape and sometimes irreversible adsorption of the compound onto the stationary phase.[1][3]

Q2: My polar piperidine compound won't elute from the silica gel column, even with highly polar solvents. What is happening?

This is a common issue known as irreversible adsorption. The strong ionic interaction between the basic piperidine compound and the acidic silanol groups on the silica gel can be so significant that the compound remains bound to the stationary phase, even with highly polar eluents like 100% methanol.[2][4]

Q3: Can I use standard silica gel for the chromatography of my acid-sensitive piperidine derivative?

Standard silica gel is inherently acidic and can cause the decomposition of acid-sensitive compounds.[4][5] It is advisable to either use a different stationary phase or neutralize the silica gel before use.

Q4: What are the alternatives to standard silica gel for purifying polar piperidine compounds?

Several alternative stationary phases are better suited for the purification of basic compounds:

  • Basic Alumina: This is a good alternative to silica gel for basic compounds.[6]

  • Amine-bonded Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which reduces the acidity and minimizes strong interactions with basic compounds.[2][7]

  • Reverse-Phase (C18) Silica: For highly polar compounds, reverse-phase chromatography can be a suitable alternative.[7][8]

  • Base-deactivated Silica: Some commercially available silica gels are "base-deactivated" and are specifically designed for the purification of basic compounds.[7][9]

Troubleshooting Guide

Issue 1: Peak Tailing or Streaking

This is the most frequent problem encountered when purifying piperidine derivatives on silica gel.

G start Start: Peak Tailing Observed add_base Add a Basic Modifier to Eluent (e.g., 0.1-2% TEA or NH4OH) start->add_base check_rf Re-evaluate Rf on TLC with Modified Eluent add_base->check_rf rf_ok Rf ~0.3? check_rf->rf_ok rf_ok->add_base No, adjust modifier concentration or solvent polarity run_column Run Column with Modified Eluent rf_ok->run_column Yes change_stationary_phase Consider Alternative Stationary Phase (Alumina, Amine-bonded, C18) rf_ok->change_stationary_phase Still tailing problem_solved Problem Solved run_column->problem_solved end End change_stationary_phase->end

Caption: The interaction between basic piperidines and acidic silica leads to strong adsorption.

Troubleshooting Steps:

  • Drastic Polarity Increase: If the compound is already on the column, try flushing with a very polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol. Be aware that highly basic mobile phases (pH > 8) can dissolve the silica gel. [10]2. Change of Stationary Phase for Future Experiments: For subsequent purification attempts, avoid standard silica gel. Opt for basic alumina or a functionalized silica gel.

Problem Cause Solution Quantitative Guideline
Irreversible AdsorptionVery strong ionic interaction with silanol groups. [2]Flush the column with a highly polar, basic eluent.5-10% NH4OH in Methanol (use with caution as silica may dissolve). [10]
For future purifications, use an alternative stationary phase like basic alumina or amine-bonded silica. [6][7]N/A
Issue 3: Poor Separation of a Polar Piperidine from a Similarly Polar Impurity

Achieving good resolution between compounds of similar polarity can be challenging.

Experimental Protocol: Gradient Elution [11]

  • TLC Analysis:

    • Identify a solvent system where the desired compound has an Rf of approximately 0.2 or less, and there is some separation from the impurity.

  • Column Chromatography:

    • Start the elution with the solvent system identified in the TLC analysis.

    • Gradually increase the proportion of the more polar solvent in the eluent mixture. This can be done in a stepwise or continuous manner.

    • Collect smaller fractions and monitor them carefully by TLC.

Problem Cause Solution Quantitative Guideline
Poor SeparationInsufficient difference in elution times between the compound and impurity.Use gradient elution.Start with a solvent system giving an Rf of ~0.2 and gradually increase polarity. [11]
Inappropriate solvent system.Test a wider range of solvent systems with different selectivities (e.g., replacing ethyl acetate with acetone or isopropanol).N/A
Column overloading.Reduce the amount of crude material loaded onto the column.A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Issue 4: Compound Decomposition on the Column

If you observe new spots on your TLC analysis of the collected fractions that were not present in the crude mixture, your compound may be degrading on the silica.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, the silica gel can be treated with a basic solution.

  • Minimize Contact Time: Run the column more quickly (flash chromatography) to reduce the time the compound is in contact with the silica.

  • Switch to a Non-Acidic Stationary Phase: The most reliable solution is to use an alternative like neutral or basic alumina.

Experimental Protocol: Deactivating Silica Gel [12]

  • Prepare a solvent system that includes 1-3% triethylamine.

  • Pack the column with silica gel using this solvent system.

  • Flush the column with a volume of this solvent equal to the volume of the silica gel.

  • Discard the eluent. The silica gel is now deactivated and can be used with the regular eluent system.

Problem Cause Solution Quantitative Guideline
Compound DecompositionAcid-sensitivity of the piperidine compound reacting with the acidic silica. [4][5]Deactivate the silica gel with a base before use.Flush the packed column with a solvent system containing 1-3% triethylamine. [12]
Use a less acidic stationary phase like neutral alumina.N/A

By systematically addressing these common issues, researchers can significantly improve the success rate of purifying polar piperidine compounds using silica gel column chromatography.

References

Preventing byproduct formation in Weinreb amide reactions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for preventing byproduct formation in Weinreb amide reactions used in piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide for preparing piperidinyl ketones?

The main advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition of the organometallic reagent.[1] Unlike reactions with esters or acid chlorides, where the initially formed ketone is often more reactive than the starting material, the Weinreb amide forms a stable, chelated tetrahedral intermediate with the organometallic reagent (e.g., Grignard or organolithium reagents).[1][2][3] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus preventing a second nucleophilic attack that would lead to a tertiary alcohol byproduct.[1][2]

Q2: What is the general reaction scheme for synthesizing a piperidinyl ketone using a Weinreb amide?

The process is typically a two-step sequence:

  • Amide Formation: A protected piperidine carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid) is coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent (e.g., EDC, HOBt) or after conversion to an acid chloride.[4]

  • Ketone Synthesis: The resulting Weinreb amide is then reacted with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to form the stable tetrahedral intermediate. Aqueous workup then yields the desired piperidinyl ketone.[1][4]

Q3: What are the most common organometallic reagents used for this reaction?

Grignard reagents (organomagnesium halides) and organolithium reagents are the most commonly employed nucleophiles for this transformation.[1] The choice between them can depend on the desired reactivity and the functional groups present on the nucleophile and the piperidine substrate.

Q4: Why is temperature control so critical during the reaction?

Strict temperature control, typically at low temperatures (e.g., -78 °C to 0 °C), is crucial for maintaining the stability of the chelated tetrahedral intermediate.[1][2] If the reaction is allowed to warm up prematurely before quenching, the intermediate can break down, releasing the ketone into the presence of unreacted organometallic reagent, which can lead to the formation of the tertiary alcohol byproduct.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of piperidinyl ketones via the Weinreb amide reaction.

Problem 1: Low or No Yield of the Desired Ketone

Possible Cause Troubleshooting Step Explanation
Degraded Grignard/Organolithium Reagent Titrate the organometallic reagent before use to determine its exact molarity. Use freshly prepared or newly purchased reagents.Organometallic reagents are sensitive to air and moisture and can degrade over time, leading to a lower effective concentration and incomplete reaction.
Poor Quality Weinreb Amide Ensure the starting Weinreb amide is pure and completely dry. Verify its structure and purity using NMR and/or mass spectrometry.Impurities or residual starting materials from the amide formation step can interfere with the reaction.
Reaction Temperature Too Low While low temperature is crucial, an excessively low temperature may slow the reaction rate to a point of incompletion. Try gradually increasing the temperature (e.g., from -78 °C to -40 °C or 0 °C) and monitor by TLC.Finding the optimal temperature is key. The reaction must be cold enough to stabilize the intermediate but warm enough to proceed at a reasonable rate.
Insufficient Reagent Use a slight excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent based on its titrated concentration.This ensures that all of the Weinreb amide is consumed.

Problem 2: Presence of Tertiary Alcohol Byproduct

Possible Cause Troubleshooting Step Explanation
Reaction Warmed Prematurely Ensure the reaction is kept at the recommended low temperature throughout the addition of the organometallic reagent and for the entire stirring time. Quench the reaction at this low temperature before allowing it to warm.[5]The tetrahedral intermediate is only stable at low temperatures.[2] Warming allows it to collapse to the ketone, which then reacts further to form the tertiary alcohol.[2]
Slow Addition of Reagent Add the organometallic reagent dropwise but not so slowly that the total reaction time is excessively long, which could allow for localized warming or side reactions.A controlled, steady addition helps maintain a consistent reaction temperature.
Incorrect Quenching Procedure Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the reaction is still cold.[6]A proper quench protonates the intermediate and destroys any excess organometallic reagent before the mixture warms up, preventing over-addition.

Problem 3: Starting Weinreb Amide Remains After Reaction Completion

Possible Cause Troubleshooting Step Explanation
Inaccurate Reagent Stoichiometry Titrate the organometallic reagent to ensure accurate stoichiometry. Use a slight excess (1.1-1.5 eq).An insufficient amount of the nucleophile will naturally lead to an incomplete reaction.
Low Reagent Reactivity For less reactive Grignard reagents, consider using a "turbo-Grignard" reagent by adding anhydrous lithium chloride (LiCl).[7]LiCl breaks up Grignard reagent aggregates, increasing the concentration of the monomeric, more reactive species.[8]
Steric Hindrance If either the piperidine substrate or the nucleophile is highly sterically hindered, longer reaction times or slightly elevated temperatures (while carefully monitoring for byproduct formation) may be necessary.Steric bulk can significantly slow down the rate of nucleophilic addition.

Data Presentation: Optimizing Reaction Conditions

The following table provides representative data on how reaction parameters can influence the yield of the desired ketone and the formation of the tertiary alcohol byproduct.

Entry Organometallic Reagent (Equivalents) Temperature Additive Approx. Yield of Ketone (%) Approx. Yield of Tertiary Alcohol (%)
1MeMgCl (1.1)-78 °CNone85< 2
2MeMgCl (1.1)25 °C (RT)None4055
3MeMgCl (2.5)-78 °CNone88~10
4MeLi (1.1)-78 °CNone90< 2
5t-BuMgCl (1.5)0 °CNone75< 5
6Ar-MgCl (1.2)-20 °CLiCl (1.2 eq)92Not observed[7]

This table is a generalized representation based on established principles of the Weinreb reaction.

Visualizations

Reaction Mechanism and Byproduct Prevention

The following diagram illustrates the mechanism of the Weinreb ketone synthesis, highlighting the stable chelated intermediate that prevents the formation of the tertiary alcohol byproduct.

Caption: Weinreb reaction pathway showing the stable intermediate.

Troubleshooting Workflow for Low Ketone Yield

This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low yields in the Weinreb reaction for piperidine synthesis.

Troubleshooting_Workflow Start Low Yield of Piperidinyl Ketone CheckTLC Analyze Crude Reaction by TLC/LCMS Start->CheckTLC IsSM Is Starting Material (SM) Present? CheckTLC->IsSM IsByproduct Is Tertiary Alcohol Byproduct Present? IsSM->IsByproduct No Solution_SM Cause: Incomplete Reaction 1. Titrate Grignard/RLi reagent. 2. Use slight excess (1.1-1.5 eq). 3. Check reagent quality. 4. Consider adding LiCl ('Turbo-Grignard'). IsSM->Solution_SM Yes Solution_Byproduct Cause: Intermediate Breakdown 1. Ensure rigorous low temp (-78°C). 2. Quench reaction while cold. 3. Check speed of Grignard addition. IsByproduct->Solution_Byproduct Yes Solution_Other Cause: Workup/Purification Issues 1. Check pH during extraction. 2. Ensure proper quenching (sat. NH₄Cl). 3. Evaluate product stability on silica. IsByproduct->Solution_Other No

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine

This protocol describes the formation of the Weinreb amide from the corresponding N-protected piperidine carboxylic acid.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and a coupling agent such as HOBt (1.2 eq.).

  • Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Amine Base: Cool the mixture to 0 °C in an ice bath and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 2.5 eq.) dropwise.

  • Coupling Agent: Add the coupling agent (e.g., EDC, 1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure Weinreb amide.

Protocol 2: Synthesis of 1-Boc-4-acetylpiperidine via Grignard Reaction

This protocol details the addition of the Grignard reagent to the piperidine Weinreb amide.

  • Setup: Dissolve the N-Boc-4-(N-methoxy-N-methylcarbamoyl)piperidine (1.0 eq.) in anhydrous THF in a dry, three-neck flask equipped with a thermometer and under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq. of a 3M solution in ether) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Quenching: While the solution is still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash chromatography to obtain the desired 1-Boc-4-acetylpiperidine.[4]

References

Technical Support Center: Stability of Tert-butyl 4-acetylpiperidine-1-carboxylate in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of tert-butyl 4-acetylpiperidine-1-carboxylate in acidic environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your research and development activities.

Stability Data Summary

The stability of the Boc (tert-butyloxycarbonyl) protecting group is highly dependent on the acidic conditions employed. While specific kinetic data for every conceivable condition is extensive, the following table summarizes the expected stability of this compound under various acidic media at room temperature. These values are estimates based on the general principles of Boc group lability.

Acidic MediumConcentrationApproximate Time for >95% DeprotectionStability Assessment
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)1 - 4 hoursLow: Rapid cleavage of the Boc group is expected.[1][2]
Hydrochloric Acid (HCl) in Dioxane4 M1 - 2 hoursLow: Efficient and rapid deprotection occurs.[1]
Hydrochloric Acid (HCl) in Methanol1-2 N2 - 6 hoursModerate to Low: Slower than TFA or concentrated HCl in dioxane.[3]
Aqueous Phosphoric Acid in THF-Several hoursModerate: Generally milder conditions for Boc removal.[4]
Formic Acid88-98%24 - 48 hoursModerate to High: Significantly slower cleavage compared to strong acids.
Acetic AcidGlacial> 48 hoursHigh: Generally stable under these conditions for extended periods.
Aqueous BufferpH 4-5> 48 hoursHigh: Minimal degradation expected over a typical experimental timeframe.
Silica Gel-VariableModerate: Can cause gradual deprotection, especially on prolonged exposure.[4]

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and reaction of this compound in acidic media.

Q1: My N-Boc deprotection reaction is incomplete or proceeding very slowly. What are the possible causes and solutions?

A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is directly related to the strength and concentration of the acid.[1] Standard conditions like 20-25% TFA in DCM or 4M HCl in dioxane are generally effective.[1] If the reaction is sluggish, consider incrementally increasing the acid concentration.

  • Low Temperature: Most Boc deprotections are performed at room temperature. If the reaction is carried out at a lower temperature, the rate will be significantly reduced.

  • Insufficient Reaction Time: While many deprotections are complete within 1-2 hours, some substrates may require longer exposure to the acidic reagent.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Quality: The purity of the acid is important. For instance, trifluoroacetic acid is hygroscopic, and the presence of water can diminish its effective acidity.

Q2: I am observing unexpected byproducts in my reaction mixture after acidic treatment. What could they be and how can I prevent their formation?

A2: The most common side reaction during Boc deprotection is the formation of a reactive tert-butyl cation.[5] This electrophilic intermediate can be trapped by nucleophiles present in the reaction mixture or on the substrate itself, leading to byproducts.

  • Tert-butylation: If your molecule contains electron-rich aromatic rings or other nucleophilic functional groups, they can be alkylated by the tert-butyl cation.

  • Prevention with Scavengers: The most effective method to mitigate these side reactions is the addition of "scavengers" to the reaction mixture.[2][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it. Common scavengers include:

    • Triisopropylsilane (TIS): A highly effective scavenger.

    • Water: Can trap the cation to form tert-butanol.

    • Thioanisole: Useful for protecting sensitive residues like methionine and tryptophan.[5]

Q3: Can I selectively remove the N-Boc group in the presence of other acid-sensitive functional groups?

A3: Yes, selective deprotection is possible by carefully choosing the acidic conditions.

  • Milder Acids: For substrates with other acid-labile groups (e.g., some esters, acetals), using stronger acids like TFA may lead to their cleavage. In such cases, milder acidic conditions are recommended. Aqueous phosphoric acid or using Lewis acids like zinc bromide can offer greater selectivity.

  • Reaction Time and Temperature Control: Carefully monitoring the reaction and stopping it as soon as the starting material is consumed can help minimize the degradation of other sensitive groups. Running the reaction at 0°C can also increase selectivity.

Q4: How can I effectively monitor the progress of the deprotection reaction?

A4: Regular monitoring is key to achieving a successful deprotection with minimal side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to follow the disappearance of the starting material and the appearance of the product. The deprotected amine product will have a different Rf value and can often be visualized with a ninhydrin stain (which gives a characteristic color with primary and secondary amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more accurate monitoring, LC-MS is the preferred method. It allows for the quantification of the starting material, product, and any byproducts, confirming the identity of the product by its mass.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA in DCM

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If scavengers are needed, they should be added before the acid.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM.

  • Isolation: The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: N-Boc Deprotection with HCl in Dioxane

  • Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Acid Addition: Add a solution of 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent such as diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be further purified if needed.

Diagrams

G Troubleshooting Workflow for N-Boc Deprotection cluster_troubleshooting Troubleshooting Steps start Start N-Boc Deprotection check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete complete Reaction Complete incomplete->complete No increase_acid Increase Acid Concentration or Time incomplete->increase_acid Yes byproducts Byproducts Observed? workup Proceed to Work-up byproducts->workup No add_scavenger Add Scavengers (e.g., TIS) byproducts->add_scavenger Yes, Alkylation milder_conditions Consider Milder Acid/Conditions byproducts->milder_conditions Yes, Other Degradation complete->byproducts end end workup->end End increase_acid->check_reaction check_temp Ensure Room Temperature increase_acid->check_temp add_scavenger->start milder_conditions->start

Caption: Troubleshooting workflow for N-Boc deprotection.

G Acid-Catalyzed Deprotection of N-Boc-4-acetylpiperidine reactant This compound (N-Boc Protected) protonated Protonated Carbonyl Oxygen reactant->protonated + H+ acid H+ carbocation Tert-butyl Cation (Reactive Intermediate) protonated->carbocation Elimination product 4-Acetylpiperidine (Deprotected Amine) protonated->product - CO2, - C4H9+ isobutylene Isobutylene carbocation->isobutylene - H+ trapped_cation Trapped Cation carbocation->trapped_cation + Scavenger co2 CO2 scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: General mechanism of acid-catalyzed Boc deprotection.

References

Validation & Comparative

Verifying the Molecular Weight of N-Boc-4-acetylpiperidine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate molecular weight determination is a critical step in compound verification. This guide provides a comparative overview of mass spectrometry techniques for confirming the molecular weight of N-Boc-4-acetylpiperidine, a key building block in synthetic organic chemistry. This guide includes a detailed experimental protocol for Electrospray Ionization Mass Spectrometry (ESI-MS), a comparison of expected results, and a visualization of the experimental workflow.

Data Summary: Theoretical vs. Expected Experimental Mass

The primary objective of this analysis is to confirm that the experimentally observed molecular weight of N-Boc-4-acetylpiperidine aligns with its theoretical mass. The molecular formula for N-Boc-4-acetylpiperidine is C₁₂H₂₁NO₃.[1] The theoretical average molecular weight is approximately 227.30 g/mol , and its monoisotopic mass is 227.15214353 Da.[2]

Mass spectrometry is the definitive technique for this verification. Below is a table summarizing the expected ions and their mass-to-charge ratios (m/z) that would confirm the identity of the compound.

Ion SpeciesDescriptionTheoretical m/zExpected Experimental m/z
[M+H]⁺ Protonated molecule228.1594~228.16
[M+Na]⁺ Sodium adduct250.1413~250.14
[M-C₄H₈]⁺ Loss of isobutylene from Boc group172.0970~172.10
[M-C₅H₉O₂]⁺ Loss of the entire Boc group128.0706~128.07

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a "soft" ionization technique that is well-suited for polar and thermally sensitive molecules like N-Boc-4-acetylpiperidine, as it minimizes fragmentation and primarily yields the protonated molecular ion ([M+H]⁺).

Objective: To acquire a mass spectrum of N-Boc-4-acetylpiperidine to confirm its molecular weight.

Materials:

  • N-Boc-4-acetylpiperidine sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

  • Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)

  • Syringe pump or liquid chromatography system for sample introduction

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N-Boc-4-acetylpiperidine in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable signal. Typical starting parameters might include:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Pressure: 20 - 40 psi

      • Drying Gas Flow: 5 - 10 L/min

      • Drying Gas Temperature: 300 - 350 °C

  • Sample Infusion and Data Acquisition:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or via a liquid chromatography system.

    • Acquire data in full scan mode over a mass range that includes the expected ions (e.g., m/z 100-500).

  • Data Analysis:

    • Process the acquired spectrum to identify the m/z values of the major peaks.

    • Compare the observed m/z of the most abundant ion with the theoretical m/z of the protonated molecule ([M+H]⁺).

    • Look for other characteristic adducts (e.g., [M+Na]⁺) or fragments to further confirm the identity of the compound.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While ESI-MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of piperidine derivatives. However, the thermal lability of the N-Boc protecting group presents a potential challenge, as it may lead to fragmentation in the heated GC inlet. Purity analysis of N-Boc-4-acetylpiperidine has been reported using GC.[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the process of confirming the molecular weight of N-Boc-4-acetylpiperidine using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Dissolve N-Boc-4-acetylpiperidine in appropriate solvent B Dilute to final concentration A->B C Introduce sample into ESI source B->C D Generate ions in the gas phase C->D E Separate ions by m/z ratio D->E F Detect ions E->F G Acquire mass spectrum F->G H Compare experimental m/z to theoretical m/z G->H I Confirm Molecular Weight H->I

Caption: Workflow for molecular weight confirmation by ESI-MS.

References

Reactivity comparison: N-Boc-4-acetylpiperidine vs. N-Boc-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Boc-4-formylpiperidine demonstrates significantly higher reactivity in nucleophilic addition reactions compared to N-Boc-4-acetylpiperidine. This heightened reactivity is attributed to the inherent electronic and steric properties of aldehydes versus ketones. The formyl group (aldehyde) of N-Boc-4-formylpiperidine has a more electrophilic carbonyl carbon and is less sterically hindered, facilitating faster reaction rates and often allowing for milder reaction conditions than the acetyl group (ketone) of N-Boc-4-acetylpiperidine. This guide provides a comparative analysis of their reactivity, supported by foundational chemical principles and representative experimental protocols.

Introduction

N-Boc-4-formylpiperidine and N-Boc-4-acetylpiperidine are versatile synthetic intermediates, particularly in the development of piperidine-based pharmaceuticals.[1] The piperidine scaffold is a key feature in many drugs due to its favorable pharmacokinetic properties.[2] The choice between the formyl and acetyl derivatives often depends on the desired reaction pathway and the required level of reactivity. The fundamental difference lies in the carbonyl group: N-Boc-4-formylpiperidine is an aldehyde, while N-Boc-4-acetylpiperidine is a ketone. Aldehydes are generally more reactive than ketones towards nucleophilic attack for two primary reasons: electronic effects and steric hindrance.[3][4][5][6][7]

Theoretical Reactivity Comparison

Electronic Effects

The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups.[3][4] Alkyl groups are electron-donating, pushing electron density towards the carbonyl carbon.[3][6] This inductive effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. N-Boc-4-acetylpiperidine, with two alkyl substituents (the piperidine ring and a methyl group), experiences more electron donation to its carbonyl carbon compared to N-Boc-4-formylpiperidine, which has only one (the piperidine ring).[3][7] Consequently, the carbonyl carbon of the formylpiperidine derivative is more electrophilic and more susceptible to nucleophilic attack.[3][5]

Steric Hindrance

The approach of a nucleophile to the carbonyl carbon is more hindered in ketones than in aldehydes.[4][5][6] The presence of two bulkier alkyl groups in a ketone creates more steric crowding around the reaction center compared to the aldehyde's single alkyl group and smaller hydrogen atom.[3][7] This makes it more difficult for nucleophiles to access the carbonyl carbon of N-Boc-4-acetylpiperidine than that of N-Boc-4-formylpiperidine, leading to slower reaction rates for the ketone.[3][4]

Reactivity in Common Chemical Reactions

The enhanced reactivity of N-Boc-4-formylpiperidine allows it to undergo reactions under milder conditions and often with higher yields compared to its acetyl counterpart.

Reductive Amination

Reductive amination is a cornerstone reaction for forming carbon-nitrogen bonds.[8] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to a more substituted amine.[8][9]

  • N-Boc-4-formylpiperidine: Readily reacts with primary and secondary amines under mild conditions, often at room temperature, using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9] The formation of the iminium ion is typically fast.

  • N-Boc-4-acetylpiperidine: Also undergoes reductive amination but generally requires more forcing conditions, such as elevated temperatures or longer reaction times, to achieve comparable yields. The increased steric hindrance and lower electrophilicity slow down the initial nucleophilic attack by the amine.[10]

Table 1: Comparative Data for Reductive Amination

Feature N-Boc-4-formylpiperidine N-Boc-4-acetylpiperidine
Relative Rate Faster Slower
Typical Conditions NaBH(OAc)₃, Room Temp, 12-16h[8] NaBH(OAc)₃ or NaBH₃CN, often requires elevated temp. or longer reaction times

| Typical Yields | High (>90%)[11] | Moderate to High (can be lower without optimization)[10] |

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide.[7][12][13][14]

  • N-Boc-4-formylpiperidine: Reacts efficiently with a wide range of phosphorus ylides to form the corresponding alkenes. The reaction is often high-yielding and can be performed under standard Wittig conditions.

  • N-Boc-4-acetylpiperidine: The reaction with phosphorus ylides is generally slower and may require more reactive ylides or harsher conditions (e.g., stronger bases, higher temperatures) to proceed effectively.[15] Steric hindrance around the ketone's carbonyl group is a significant barrier.

Table 2: Comparative Data for the Wittig Reaction

Feature N-Boc-4-formylpiperidine N-Boc-4-acetylpiperidine
Relative Rate Faster Slower
Ylide Reactivity Reacts with stabilized and non-stabilized ylides Often requires non-stabilized (more reactive) ylides
Typical Conditions Standard conditions (e.g., NaH, n-BuLi, or KHMDS in THF/DMF) May require stronger bases or higher temperatures[15]

| Typical Yields | Generally Good to Excellent | Moderate to Good, often lower than with aldehydes |

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-formylpiperidine

This protocol describes the reaction of N-Boc-4-formylpiperidine with methylamine.[8]

Materials:

  • N-Boc-piperidine-4-carbaldehyde (N-Boc-4-formylpiperidine)

  • Methylamine (40% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous DCM (10 mL per gram of aldehyde) under an inert nitrogen atmosphere.

  • Add methylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to form the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reductive Amination of N-Boc-4-acetylpiperidine

A representative protocol for the reductive amination of a ketone, adapted from general procedures.

Materials:

  • N-Boc-4-acetylpiperidine

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid

Procedure:

  • To a solution of N-Boc-4-acetylpiperidine (1.0 eq) in DCE, add aniline (1.1 eq) and acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 18-24 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

G General Nucleophilic Addition to Carbonyls cluster_0 Aldehyde (More Reactive) cluster_1 Ketone (Less Reactive) Aldehyde R-CHO (N-Boc-4-formylpiperidine) TS_Aldehyde Transition State (Less Hindered) Aldehyde->TS_Aldehyde Nucleophile (fast) Product_Aldehyde Tetrahedral Intermediate TS_Aldehyde->Product_Aldehyde Ketone R-CO-R' (N-Boc-4-acetylpiperidine) TS_Ketone Transition State (More Hindered) Ketone->TS_Ketone Nucleophile (slow) Product_Ketone Tetrahedral Intermediate TS_Ketone->Product_Ketone

Caption: Reactivity comparison of aldehydes and ketones.

G Experimental Workflow: Reductive Amination start Dissolve Carbonyl (Aldehyde or Ketone) in Anhydrous Solvent add_amine Add Amine (e.g., Methylamine) start->add_amine stir_imine Stir at RT (Imine/Iminium Formation) add_amine->stir_imine cool Cool to 0 °C stir_imine->cool add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) cool->add_reductant react Stir 12-24h at RT (or heat for ketones) add_reductant->react quench Quench Reaction (aq. NaHCO₃) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

Caption: Generalized workflow for reductive amination.

Conclusion

References

Comparative Purity Analysis of Tert-butyl 4-acetylpiperidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product. Tert-butyl 4-acetylpiperidine-1-carboxylate is a key building block in the synthesis of numerous pharmaceutical compounds. Therefore, robust and reliable analytical methods for its purity assessment are essential. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, supported by illustrative experimental data and detailed protocols.

Comparison of Reverse-Phase HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing N-Boc protected piperidine derivatives like this compound. The choice of stationary phase and mobile phase gradient can significantly influence the separation efficiency. Below is a comparison of two common RP-HPLC methods using C18 and C8 columns.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod B
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 20 min10% to 90% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL

Table 2: Illustrative Performance Data

AnalyteMethod AMethod B
This compound
Retention Time (min)12.510.2
Purity (%)99.599.4
Tailing Factor1.11.2
Impurity 1 (4-acetylpiperidine)
Retention Time (min)3.22.5
Resolution8.57.1
Impurity 2 (N-tert-butyl piperidine)
Retention Time (min)15.813.5
Resolution4.23.8

Note: The data presented in Table 2 is illustrative and intended to demonstrate a typical comparison between two HPLC methods. Actual results may vary.

Experimental Protocols

Below are detailed experimental protocols for the two HPLC methods compared above.

Method A: C18 Column with Acetonitrile Gradient

Objective: To determine the purity of this compound using a C18 column with a water/acetonitrile gradient.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the sample diluent to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the detection wavelength to 210 nm.

    • Set the injection volume to 10 µL.

    • Program the gradient as follows:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the purity of the main peak as a percentage of the total peak area.

Method B: C8 Column with Methanol Gradient

Objective: To provide an alternative method for the purity assessment of this compound using a C8 column.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • Column: C8, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: Methanol

  • Sample Diluent: 50:50 (v/v) Methanol/Water

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL sample solution in the sample diluent as described in Method A.

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Set the column temperature to 35 °C.

    • Set the detection wavelength to 210 nm.

    • Set the injection volume to 10 µL.

    • Program the gradient as follows:

      • 0-1 min: 10% B

      • 1-16 min: 10% to 90% B

      • 16-18 min: 90% B

      • 18.1-23 min: 10% B (re-equilibration)

  • Data Analysis: Integrate all peaks and determine the purity of the main component by area percentage.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_interpretation Interpretation Sample Test Sample Analysis HPLC Run Sample->Analysis Method HPLC Method (Column, Mobile Phase, etc.) Method->Analysis Chromatogram Chromatogram Analysis->Chromatogram PeakData Peak Data (RT, Area, Height) Chromatogram->PeakData Purity Purity Assessment PeakData->Purity Impurity Impurity Profile PeakData->Impurity

A Comparative Guide to Catalyst Efficiency in the Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the catalytic hydrogenation of pyridine precursors to form piperidine derivatives is a cornerstone of modern synthetic chemistry. The piperidine moiety is a crucial building block in a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most efficient catalyst for specific research and development needs.

The conversion of the stable aromatic pyridine ring to a saturated piperidine ring presents a significant chemical challenge, primarily due to the aromaticity of the pyridine and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[1][2] Consequently, the choice of catalyst and the optimization of reaction conditions are paramount for achieving high conversion and selectivity. This guide delves into a comparative analysis of heterogeneous, homogeneous, and electrocatalytic systems for pyridine hydrogenation.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst in the hydrogenation of pyridine is evaluated based on several key metrics, including conversion, selectivity towards the desired piperidine product, and the conditions required for the reaction (temperature and pressure). The following tables summarize the performance of various catalysts based on published experimental data.

Heterogeneous Catalysts

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation and recyclability.[2][4] Noble metal catalysts, such as rhodium, ruthenium, palladium, and platinum, generally exhibit high activity under milder conditions.[1] Non-noble metal catalysts, like Molybdenum-based catalysts, offer a cost-effective alternative, though they often require more forcing reaction conditions.[2][6]

CatalystSubstrateTemp. (°C)Pressure (bar)SolventConversion (%)Selectivity (%)Reference
0.5% Rh/4.5% Pd/C2-Methylpyridine20100Acetic Acid10094[7]
10% Pd/C4-Pyridinecarbonitrile306Water/DCM10098 (to 4-PIPA)[8]
5% Rh/C2-Methylpyridine20100Acetic Acid10086[7]
Rh₂O₃Various Pyridines405TFEHighHigh[2][5]
PtO₂2-Methylpyridine20100Acetic Acid10085[7]
0.5% Pd–1% Ag/Al₂O₃Pyridine6070Not Specified9999[9][10]
0.5% Pd–1% Cu/Al₂O₃Pyridine6070Not Specified9799[9]
γ-Mo₂NPyridineNot SpecifiedNot SpecifiedNot SpecifiedHighHigh[6]

Note: PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; TFE = 2,2,2-Trifluoroethanol. The selectivity of Pd/C towards the piperidine derivative (4PIPA) is noteworthy as it involves the hydrogenation of both the nitrile group and the pyridine ring.[8]

Homogeneous and Other Catalytic Systems

Homogeneous catalysts can offer high selectivity and activity under mild conditions, but their separation from the product can be challenging.[2] Recent advancements have also highlighted the potential of electrocatalytic methods, which can operate at ambient temperature and pressure, offering a greener alternative.[1][2][11]

Catalyst SystemSubstrateTemp. (°C)PressureHydrogen SourceConversion (%)Selectivity (%)Reference
[Cp*RhCl₂]₂ / IodideQuaternary Pyridinium Salts40AmbientHCOOH-Et₃NHighHigh[12]
Rh/KB (Electrocatalytic)PyridineAmbientAmbientWaterQuantitativeHigh[1][11]
(iPrPDI)Mo(CH₂SiMe₃)₂Benzene (as a model arene)234 atm H₂H₂>98Not Applicable[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing catalyst performance. Below are representative procedures for heterogeneous catalytic hydrogenation.

General Protocol for Heterogeneous Hydrogenation in a High-Pressure Reactor
  • Reactor Setup: The pyridine substrate (e.g., 1.0 g) and the catalyst (e.g., 1-5 mol%) are added to a high-pressure reactor vessel.[2]

  • Solvent Addition: A suitable solvent, such as glacial acetic acid, methanol, or 2,2,2-trifluoroethanol (TFE), is added to the reactor (e.g., 5-10 mL).[1][2]

  • Purging: The reactor is securely sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.[1][2]

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-100 bar) and heated to the target temperature (e.g., 25-200°C) with vigorous stirring.[1][7]

  • Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analyzing aliquots using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).[1]

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully vented. The catalyst is removed by filtration, typically through a pad of Celite®.[1][2]

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the desired piperidine derivative.[1]

Reaction Pathways and Experimental Workflow

The hydrogenation of pyridine to piperidine is a stepwise process. Understanding the reaction pathway and the experimental workflow is essential for optimizing the catalytic process.

Simplified Reaction Pathway

The overall transformation involves the addition of three molecules of hydrogen to the pyridine ring, leading to the formation of piperidine. The reaction can proceed through dihydropyridine and tetrahydropyridine intermediates.[14]

G Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine +H₂ Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine +H₂ Piperidine Piperidine Tetrahydropyridine->Piperidine +H₂

Caption: Simplified reaction pathway for the hydrogenation of pyridine.

General Experimental Workflow

The systematic evaluation of a catalyst's efficiency follows a well-defined workflow, from catalyst preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Preparation/ Pre-treatment Reactor_Setup Reactor Setup and Purging Catalyst_Prep->Reactor_Setup Reactant_Prep Reactant and Solvent Preparation Reactant_Prep->Reactor_Setup Hydrogenation Hydrogenation Reaction (T, P, Stirring) Reactor_Setup->Hydrogenation Monitoring Reaction Monitoring (GC, NMR, H₂ uptake) Hydrogenation->Monitoring Workup Work-up (Catalyst Filtration) Monitoring->Workup Purification Product Purification (Distillation/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for catalytic hydrogenation of pyridine.

Concluding Remarks

The selection of an optimal catalyst for pyridine hydrogenation is a multifactorial decision that depends on the specific substrate, desired reaction conditions, cost, and scalability.[1] Noble metal catalysts, particularly those based on rhodium and palladium, offer high activity and selectivity under relatively mild conditions, making them suitable for laboratory-scale synthesis and the production of fine chemicals.[1] For large-scale industrial processes, the economic advantage of non-noble metal catalysts may be a deciding factor, despite the need for more stringent reaction conditions.[1] The emerging field of electrocatalytic hydrogenation presents a promising green and energy-efficient alternative to traditional thermal methods, with the potential for quantitative conversion at ambient temperature and pressure.[1][11] This guide provides a foundational framework for researchers to navigate the diverse landscape of catalytic systems for pyridine hydrogenation and select the most appropriate method for their synthetic goals.

References

A Comparative Guide to N-Protecting Groups in Piperidine Chemistry: Boc vs. Cbz, Fmoc, and Tosyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and pharmaceutical agents, the piperidine moiety is a prevalent scaffold. The strategic use of nitrogen-protecting groups is crucial for the successful functionalization of the piperidine ring. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other commonly employed N-protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl). This comparison is supported by experimental data to aid in the selection of the most appropriate protecting group for a given synthetic strategy.

At a Glance: Key Characteristics of N-Protecting Groups

The primary distinction between these protecting groups lies in their stability and the conditions required for their removal, which is the foundation of their orthogonal use in multi-step syntheses.

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). It is stable to a wide range of non-acidic reagents.

  • Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis. It is stable to acidic and basic conditions, making it orthogonal to Boc and Fmoc.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved under basic conditions, most commonly with a solution of piperidine in an organic solvent. It is stable to acidic conditions.

  • Tosyl (p-Toluenesulfonyl): A very robust protecting group, stable to acidic and basic conditions as well as many oxidative and reductive conditions. Its removal requires harsh conditions, such as strong acids or dissolving metal reduction.

Quantitative Data Comparison

The following table summarizes the typical reaction conditions and yields for the protection of piperidine and the subsequent deprotection for each group.

Protecting GroupProtection ReactionTypical Yield (%)Deprotection ReactionTypical Yield (%)
Boc Piperidine, (Boc)₂O, NaHCO₃, in Dioxane/H₂O>95TFA in CH₂Cl₂>95
Cbz Piperidine, Benzyl Chloroformate, Base, in CH₂Cl₂~90H₂, Pd/C, in Methanol>90
Fmoc Piperidine, Fmoc-Cl, NaHCO₃, in Dioxane/H₂O~85-9520% Piperidine in DMF>95
Tosyl Piperidine, Tosyl-Cl, Pyridine, in CH₂Cl₂>90HBr in Acetic Acid~70-85

Logical Relationships in Protecting Group Strategy

The selection of a protecting group is a critical decision in a synthetic plan, dictated by the stability of the substrate and the reaction conditions of subsequent steps. The following diagram illustrates a decision-making workflow for choosing an appropriate N-protecting group for piperidine.

Caption: Decision workflow for selecting a piperidine N-protecting group.

Experimental Protocols

Detailed methodologies for the protection and deprotection of piperidine with Boc, Cbz, Fmoc, and Tosyl groups are provided below.

N-Boc-Piperidine

Protection Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine.

Deprotection Protocol:

  • Reaction Setup: Dissolve N-Boc-piperidine (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Addition of Acid: Add trifluoroacetic acid (TFA) (10 eq.) dropwise to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry, and concentrate to obtain piperidine.

N-Cbz-Piperidine

Protection Protocol:

  • Reaction Setup: Dissolve piperidine (1.0 eq.) in CH₂Cl₂ and cool to 0 °C.

  • Addition of Base: Add a base such as triethylamine (1.2 eq.) or aqueous sodium hydroxide.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Cbz-piperidine.

Deprotection Protocol:

  • Reaction Setup: Dissolve N-Cbz-piperidine (1.0 eq.) in methanol or ethanol.

  • Addition of Catalyst: Add Palladium on carbon (Pd/C) (10 mol%).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield piperidine.

N-Fmoc-Piperidine

Protection Protocol:

  • Reaction Setup: Dissolve piperidine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.0 eq.).

  • Addition of Fmoc-Cl: Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 eq.) to the stirred solution.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield N-Fmoc-piperidine.

Deprotection Protocol:

  • Reaction Setup: Dissolve N-Fmoc-piperidine (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Addition of Base: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Workup: Remove the solvent and excess piperidine under reduced pressure. The crude product can be purified by chromatography.

N-Tosyl-Piperidine

Protection Protocol:

  • Reaction Setup: Dissolve piperidine (1.0 eq.) in CH₂Cl₂ and add pyridine (2.0 eq.).

  • Addition of Tosyl-Cl: Add p-toluenesulfonyl chloride (Tosyl-Cl) (1.1 eq.) portion-wise at 0 °C.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer and concentrate to give N-Tosyl-piperidine.

Deprotection Protocol:

  • Reaction Setup: To N-Tosyl-piperidine (1.0 eq.), add a 33% solution of hydrogen bromide in acetic acid.

  • Reaction: Heat the mixture at 70-80 °C for 4-6 hours.

  • Workup: Cool the reaction mixture and pour it into ice water. Basify with a strong base (e.g., NaOH) and extract the product with an organic solvent. Dry and concentrate to obtain piperidine.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the N-protection of piperidine and its subsequent deprotection, a fundamental sequence in the synthesis of functionalized piperidine derivatives.

G General Workflow for Piperidine N-Protection and Deprotection Piperidine Piperidine Protection_Step N-Protection Reaction Piperidine->Protection_Step Protecting_Group_Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Protecting_Group_Reagent->Protection_Step N_Protected_Piperidine N-Protected Piperidine Protection_Step->N_Protected_Piperidine Further_Synthesis Further Synthetic Steps (e.g., functionalization of the piperidine ring) N_Protected_Piperidine->Further_Synthesis Deprotection_Step N-Deprotection Reaction Further_Synthesis->Deprotection_Step Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd-C) Deprotection_Reagent->Deprotection_Step Functionalized_Piperidine Functionalized Piperidine Deprotection_Step->Functionalized_Piperidine

Tert-butyl 4-acetylpiperidine-1-carboxylate: A Critical Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of Tert-butyl 4-acetylpiperidine-1-carboxylate as a key drug precursor, with a comparative analysis against alternative synthetic routes.

In the landscape of pharmaceutical development, the efficient and reliable synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of starting materials and key intermediates can significantly impact the overall yield, purity, cost-effectiveness, and scalability of a drug manufacturing process. This compound has emerged as a crucial building block in the synthesis of a variety of complex molecules, most notably as a precursor in the production of potent analgesics such as fentanyl and its analogues. This guide provides a detailed validation of this precursor, offering a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of key intermediates for many piperidine-based drugs often involves the introduction of a protected piperidine ring. This compound offers a strategic advantage by providing a readily functionalizable acetyl group, which can be further elaborated to construct the desired molecular framework. The primary alternative to this precursor is the use of N-Boc-4-piperidone, which requires a reductive amination step to introduce the desired amine functionality.

Below is a comparative summary of the two main synthetic routes to a common intermediate, 4-anilino-N-phenethylpiperidine (4-ANPP), a direct precursor to fentanyl.

ParameterRoute A: Via this compoundRoute B: Via N-Boc-4-piperidone
Starting Material This compoundN-Boc-4-piperidone
Key Transformation Reductive amination of the acetyl groupReductive amination of the ketone
Intermediate Yield Reported yields for the synthesis of this compound are high, with some methods claiming over 75-94%.[1][2] The subsequent reductive amination to form the corresponding amine is typically efficient.The direct reductive amination of N-Boc-4-piperidone with aniline to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate has been reported with good yields.[3]
Overall Yield Dependent on the efficiency of the multi-step synthesis of the precursor itself, followed by the reductive amination.A more direct route to the key amine intermediate, potentially offering a higher overall yield in fewer steps.
Purity The purity of the final product is contingent on the purification of the precursor and the subsequent reaction steps.High purity of the final fentanyl salts (94.7-94.8%) has been achieved using this route.[3]
Scalability The multi-step synthesis of the precursor might present challenges for large-scale production.The directness of this route may be more amenable to industrial scale-up.
Regulatory Status This compound is a regulated chemical in some jurisdictions due to its use in illicit drug synthesis.N-Boc-4-piperidone is also a listed precursor chemical in many regions.[4][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of synthetic methods. Below are protocols for the synthesis of this compound and a key downstream intermediate.

Synthesis of this compound

This synthesis can be achieved through various methods. One common approach involves the Grignard reaction with a protected piperidine nitrile. A high-yielding method is also reported starting from 4-carboxypiperidine.[2]

Method: From 1-Boc-4-cyanopiperidine

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The solution of 1-Boc-4-cyanopiperidine in anhydrous diethyl ether is added dropwise to the freshly prepared methylmagnesium bromide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method: From 4-Carboxypiperidine [2]

  • Boc Protection: 4-Carboxypiperidine is dissolved in a suitable solvent (e.g., a mixture of THF and water) and a base (e.g., sodium hydroxide). Di-tert-butyl dicarbonate ((Boc)2O) is added, and the mixture is stirred at room temperature overnight to yield 1-tert-butoxycarbonyl-4-carboxypiperidine.

  • Weinreb Amide Formation: The resulting carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., isobutyl chloroformate and triethylamine) to form the Weinreb amide, 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester.

  • Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as methylmagnesium bromide, in an ethereal solvent to yield this compound. This final step is reported to have a yield of over 75%.[2]

Synthesis of Fentanyl via the N-Boc-4-piperidone Route[3]

This protocol details the synthesis of fentanyl hydrochloride starting from the alternative precursor, N-Boc-4-piperidone.

  • Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: N-Boc-4-piperidinone, aniline, and acetic acid are dissolved in dichloromethane and cooled in an ice bath. Sodium triacetoxyborohydride (STAB) is added portion-wise. The mixture is stirred and allowed to warm to room temperature overnight. The reaction is worked up by adding aqueous NaOH, followed by extraction with dichloromethane.

  • Acylation to form tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate: The product from the previous step is dissolved in dichloromethane with diisopropylethylamine and cooled in an ice bath. Propionyl chloride is added dropwise, and the mixture is stirred overnight at room temperature. The reaction is worked up with water and extraction with dichloromethane.

  • Boc Deprotection to form N-phenyl-N-(piperidin-4-yl)propionamide (Norfentanyl): The Boc-protected intermediate is dissolved in 1,4-dioxane, and 4M aqueous HCl is added. The solution is stirred at room temperature for 4 hours. The pH is adjusted to 8 with aqueous NaOH, and the product is extracted with dichloromethane.

  • Alkylation to form Fentanyl: The resulting norfentanyl is dissolved in acetonitrile with cesium carbonate. (2-Bromoethyl)benzene is added, and the mixture is heated at 60°C for 16 hours. The reaction is worked up by filtration and evaporation of the solvent.

  • Salt Formation: The fentanyl free base is dissolved in a suitable solvent mixture (e.g., diethyl ether/isopropanol), and a solution of HCl in methanol is added to precipitate fentanyl hydrochloride. The solid is collected by filtration and dried. The average purity for fentanyl HCl produced by this method was reported to be 94.7%.[3]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic routes discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthetic_Pathway_A cluster_precursor Precursor Synthesis cluster_fentanyl_synthesis Fentanyl Synthesis 4_carboxypiperidine 4-Carboxypiperidine Boc_protected_acid 1-Boc-4-carboxypiperidine 4_carboxypiperidine->Boc_protected_acid (Boc)2O Weinreb_amide Weinreb Amide Boc_protected_acid->Weinreb_amide HN(OMe)Me.HCl TBAC This compound Weinreb_amide->TBAC MeMgBr Amine_intermediate Corresponding Amine TBAC->Amine_intermediate Reductive Amination Norfentanyl_analog N-Boc-Norfentanyl Amine_intermediate->Norfentanyl_analog Propionyl Chloride Norfentanyl Norfentanyl Norfentanyl_analog->Norfentanyl Deprotection Fentanyl Fentanyl Norfentanyl->Fentanyl Phenethylation

Caption: Synthetic pathway to Fentanyl via this compound.

Synthetic_Pathway_B NBoc_piperidone N-Boc-4-piperidone Boc_4AP tert-Butyl 4-(phenylamino) piperidine-1-carboxylate NBoc_piperidone->Boc_4AP Aniline, STAB Boc_norfentanyl tert-Butyl 4-(N-phenylpropionamido) piperidine-1-carboxylate Boc_4AP->Boc_norfentanyl Propionyl Chloride Norfentanyl Norfentanyl Boc_norfentanyl->Norfentanyl 4M HCl Fentanyl Fentanyl Norfentanyl->Fentanyl (2-Bromoethyl)benzene

Caption: Alternative synthetic pathway to Fentanyl via N-Boc-4-piperidone.

Conclusion

The validation of this compound as a key drug precursor is well-supported by its versatile reactivity and its successful application in the synthesis of complex pharmaceutical targets. While alternative precursors like N-Boc-4-piperidone offer a more direct route to certain intermediates, the choice of precursor will ultimately depend on a variety of factors including the specific target molecule, desired purity, scalability, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to make informed decisions in the design and optimization of their synthetic strategies. The regulation of these precursors underscores their importance in both legitimate pharmaceutical production and the control of illicit drug manufacturing.

References

A Comparative Guide to the Synthesis of N-Boc-4-acetylpiperidine: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. N-Boc-4-acetylpiperidine is a valuable building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of two prominent methods for its synthesis, focusing on cost-effectiveness, experimental protocols, and overall efficiency.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Isopropylidene Malonate PathwayMethod 2: Weinreb Amide Pathway
Starting Material 1-N-Boc-4-piperidine carboxylic acid1-N-Boc-4-piperidine carboxylic acid
Key Reagents Isopropylidene malonate, EDCI, DMAP, Acetic AcidN,O-dimethylhydroxylamine HCl, Isobutyl chloroformate, Triethylamine, Methylmagnesium bromide
Number of Steps 22
Overall Yield ~86.5%~58.5%
Estimated Cost Lower to ModerateModerate to Higher
Key Advantages High overall yield, simpler final stepMilder reaction conditions in the first step
Key Disadvantages Use of a relatively expensive coupling agent (EDCI)Lower overall yield, use of moisture-sensitive Grignard reagent

Method 1: Isopropylidene Malonate Pathway

This two-step synthesis commences with the condensation of 1-N-Boc-4-piperidine carboxylic acid with isopropylidene malonate, followed by a degradation reaction to yield the final product.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-carbonyl)piperidine-1-carboxylate

  • In a 250 mL three-necked flask, dissolve 6.9 g (0.048 mol) of isopropylidene malonate in 110 mL of dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add 8.7 g (0.071 mol) of 4-dimethylaminopyridine (DMAP) and 13.8 g (0.071 mol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Finally, add 11 g (0.048 mol) of 1-N-Boc-4-piperidine carboxylic acid to the mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, add 150 mL of water and extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases and wash sequentially with 45 mL of 1N HCl, 60 mL of saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate product. The reported yield for this step is 94%.[1]

Step 2: Synthesis of N-Boc-4-acetylpiperidine

  • In a 100 mL single-necked flask, dissolve 5 g of the intermediate from Step 1 in 60 mL of a 2:1 mixture of water and glacial acetic acid.

  • Heat the mixture to 70°C and stir for 1 hour.

  • Upon completion of the reaction, neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product three times with ethyl acetate.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield N-Boc-4-acetylpiperidine. This step has a reported yield of 92%.[1]

Method 2: Weinreb Amide Pathway

This alternative two-step synthesis involves the formation of a Weinreb amide from 1-N-Boc-4-piperidine carboxylic acid, which then undergoes a Grignard reaction to produce the target ketone.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)

  • To a solution of 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture to 0°C and add isobutyl chloroformate dropwise to form a mixed anhydride.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane.

  • Add the solution of N,O-dimethylhydroxylamine to the mixed anhydride solution at 0°C and stir for several hours, allowing it to warm to room temperature.

  • Upon reaction completion, perform a standard aqueous work-up, including washing with water and brine, drying the organic layer, and concentrating to obtain the Weinreb amide. The reported yield for this step is approximately 78%.

Step 2: Synthesis of N-Boc-4-acetylpiperidine

  • Dissolve the Weinreb amide from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to -10°C.

  • Slowly add a solution of methylmagnesium bromide (a Grignard reagent) in an appropriate solvent (e.g., diethyl ether or THF).

  • Stir the reaction at low temperature for a few hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate to yield the final product. The reported yield for this step is approximately 75%.

Cost-Effectiveness Analysis

To provide a comparative cost analysis, the approximate costs of the key reagents for the synthesis of one mole of N-Boc-4-acetylpiperidine are considered. Prices are based on currently available catalog prices for reagent-grade chemicals and may vary based on supplier, quantity, and purity.

Method 1: Isopropylidene Malonate Pathway

ReagentMolar Eq.Molecular Weight ( g/mol )Mass per mole of product (g)Approx. Cost per kg (USD)Estimated Cost per mole (USD)
1-N-Boc-4-piperidine carboxylic acid1.0229.27229.2780 - 15018.34 - 34.39
Isopropylidene malonate1.0144.13144.131140 - 1700164.31 - 245.02
EDCI1.5191.70287.55350 - 700100.64 - 201.29
DMAP1.5122.17183.26100 - 20018.33 - 36.65
Glacial Acetic AcidExcess60.05~120050 - 10060.00 - 120.00
Total Estimated Reagent Cost ~361.62 - 637.35

Method 2: Weinreb Amide Pathway

ReagentMolar Eq.Molecular Weight ( g/mol )Mass per mole of product (g)Approx. Cost per kg/L (USD)Estimated Cost per mole (USD)
1-N-Boc-4-piperidine carboxylic acid1.0229.27229.2780 - 15018.34 - 34.39
N,O-dimethylhydroxylamine HCl1.297.54117.05350 - 195540.97 - 228.83
Isobutyl chloroformate1.1136.58150.24440 - 90066.11 - 135.22
Triethylamine2.2101.19222.6240 - 1008.90 - 22.26
Methylmagnesium bromide (3M in Ether)1.2119.26~0.4 L507 - 900 / L202.80 - 360.00
Total Estimated Reagent Cost ~337.12 - 780.70

Note: The cost of solvents, bases for work-up (e.g., sodium bicarbonate), and drying agents (e.g., sodium sulfate) are not included in this direct comparison but would contribute to the overall process cost.

Synthesis Pathways Overview

Synthesis_Comparison cluster_0 Method 1: Isopropylidene Malonate Pathway cluster_1 Method 2: Weinreb Amide Pathway A 1-N-Boc-4-piperidine carboxylic acid B Intermediate: tert-butyl 4-(2,2-dimethyl-4,6-dioxo- 1,3-dioxan-5-carbonyl)piperidine- 1-carboxylate A->B  Isopropylidene malonate,  EDCI, DMAP  Yield: 94% D Intermediate: Weinreb Amide A->D  N,O-dimethylhydroxylamine HCl,  Isobutyl chloroformate, Et3N  Yield: ~78% C N-Boc-4-acetylpiperidine B->C  H2O, Acetic Acid  Yield: 92%  Overall Yield: ~86.5% E N-Boc-4-acetylpiperidine D->E  CH3MgBr  Yield: ~75%  Overall Yield: ~58.5%

Caption: Comparative flowchart of two synthesis pathways for N-Boc-4-acetylpiperidine.

Conclusion

Both the Isopropylidene Malonate and the Weinreb Amide pathways offer viable routes to N-Boc-4-acetylpiperidine.

  • Method 1 (Isopropylidene Malonate Pathway) stands out for its significantly higher overall yield. While the initial cost of the coupling agent EDCI is a factor, the high efficiency of both steps may lead to a lower cost per gram of the final product, especially at a larger scale.

  • Method 2 (Weinreb Amide Pathway) , while having a lower overall yield, might be preferred in certain contexts due to the potentially milder conditions of the first step. However, the use of a moisture-sensitive and pyrophoric Grignard reagent in the second step requires stringent anhydrous conditions and careful handling, which could add to the operational complexity and cost.

Ultimately, the choice of synthesis method will depend on a laboratory's specific needs, available equipment, scale of production, and cost considerations for the starting materials and reagents from their preferred suppliers. For large-scale production where yield is a critical factor for cost-effectiveness, the Isopropylidene Malonate pathway appears to be the more advantageous route.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Tert-butyl 4-acetylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount. This guide provides essential safety and logistical information for the proper handling of Tert-butyl 4-acetylpiperidine-1-carboxylate (CAS No. 206989-61-9), a key reagent in pharmaceutical and organic synthesis.[1] Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as an acute oral toxicant.[2][3] It may also cause skin and eye irritation, as well as respiratory irritation.[3][4][5]

GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3
alt text
DangerH301: Toxic if swallowed[2][3]
Skin Corrosion/Irritation2
alt text
WarningH315: Causes skin irritation[3][4][5]
Serious Eye Damage/Eye Irritation2A
alt text
WarningH319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity, Single Exposure3
alt text
WarningH335: May cause respiratory irritation[3][5]

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is crucial for safety. The following workflow outlines the necessary steps.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkArea Prepare Well-Ventilated Work Area DonPPE->WorkArea Handle Handle with Care, Avoid Dust Formation WorkArea->Handle Use Use in Chemical Fume Hood Handle->Use Spill Spill Containment Handle->Spill Exposure First Aid for Exposure Handle->Exposure DoffPPE Doff PPE Correctly Use->DoffPPE CollectWaste Collect Contaminated Waste in Labeled, Sealed Containers DoffPPE->CollectWaste Dispose Dispose of as Hazardous Waste via Licensed Contractor CollectWaste->Dispose

Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection should be based on a thorough risk assessment of the specific procedures being performed.[6]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes and aerosols.[4][6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended.[6] Gloves should be changed frequently and immediately if contaminated.[6][7]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[6]
Shoe CoversDisposable shoe covers should be worn to prevent tracking contaminants out of the laboratory.[6]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement.[6] Use in a chemical fume hood is essential to minimize inhalation exposure.[8]

Donning and Doffing PPE:

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[6]

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.[6]

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.[6]

  • Respirator: Perform a fit-check for your N95 respirator.[6]

  • Eye Protection: Put on safety goggles or a face shield.[6]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[6]

Doffing Sequence:

  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Gown: As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[6]

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[6]

  • Eye Protection: Remove safety goggles or face shield from the back.[6]

  • Respirator: Remove the respirator without touching the front.[6]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Seek medical attention.[4][9]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[4][10] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][10]
Inhalation Move the person to fresh air.[4][10] If not breathing, give artificial respiration.[4][9] If breathing is difficult, give oxygen.[4][9] Obtain medical aid.[4]
Ingestion Do NOT induce vomiting without medical advice.[4][5] Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4][9] Call a poison center or doctor immediately.[4]
Spill Evacuate personnel to safe areas.[11] Wear appropriate PPE, including respiratory protection.[10][11] Prevent further leakage or spillage if safe to do so.[4] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[4][8] Do not let the product enter drains, other waterways, or soil.[4]

Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.[6]

  • Waste Collection: Collect all contaminated materials in a clean, dry, sealable, and labeled container.[10]

  • Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[6] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.